2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNGVXYLYQSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 14347-75-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazolidine-4-carboxylic acid derivatives are recognized for their diverse biological activities, including roles as prodrugs of L-cysteine and as scaffolds for novel therapeutic agents such as influenza neuraminidase inhibitors.[1][2] This document consolidates available computational data, outlines authoritative experimental protocols for property determination, and provides expert insights into the interpretation and significance of these properties for research and development professionals. The guide covers molecular structure, computed properties relevant to drug-likeness, standard synthesis and characterization techniques, and detailed methodologies for determining critical parameters like pKa, LogP, and aqueous solubility.
Molecular Structure and Identification
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a derivative of L-cysteine, formed by the condensation of the amino acid with isobutyraldehyde. This reaction creates a five-membered thiazolidine ring with two stereocenters, at C2 and C4. The structure incorporates a secondary amine, a thioether, and a carboxylic acid functional group, which collectively dictate its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | ChemScene[3] |
| CAS Number | 14347-75-2 | ChemScene[3] |
| Molecular Formula | C₇H₁₃NO₂S | ChemScene[3] |
| Molecular Weight | 175.25 g/mol | ChemScene[3] |
| SMILES | O=C(C1NC(C(C)C)SC1)O | ChemScene[3] |
Computational Physicochemical Properties and Drug-Likeness
In silico predictions are invaluable in early-stage drug discovery for forecasting a compound's pharmacokinetic profile. The properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid have been computationally estimated, providing a preliminary assessment of its drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | 0.7581[3] | Measures lipophilicity, influencing membrane permeability and absorption. A value < 5 is generally preferred. |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | Predicts transport properties. A TPSA < 140 Ų is associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2[3] | The amine (N-H) and carboxylic acid (O-H) groups. Fewer than 5 is favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3[3] | The carbonyl oxygen, hydroxyl oxygen, and amine nitrogen. Fewer than 10 is favorable. |
| Rotatable Bonds | 2[3] | Indicates molecular flexibility. Fewer than 10 is associated with better oral bioavailability. |
Expert Insight: The computed properties for this molecule align well with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its low molecular weight, moderate lipophilicity (LogP < 1), and acceptable TPSA make it an attractive scaffold for further derivatization and optimization in drug discovery programs.
Synthesis and Structural Elucidation
The synthesis of 2-substituted thiazolidine-4-carboxylic acids is typically a straightforward condensation reaction. The structural integrity and purity of the synthesized compound must then be rigorously confirmed using a suite of spectroscopic techniques.
Representative Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of similar thiazolidine derivatives.[4][5] The core mechanism involves the reaction of L-cysteine with an appropriate aldehyde—in this case, isobutyraldehyde.
Caption: General workflow for the synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
Detailed Steps:
-
Dissolve L-cysteine hydrochloride (1 equivalent) in distilled water.
-
In a separate flask, dissolve isobutyraldehyde (1 to 1.1 equivalents) in ethanol.
-
Add the ethanolic aldehyde solution to the aqueous L-cysteine solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for approximately 24 hours, monitoring for the formation of a precipitate.
-
Upon completion, place the reaction vessel in an ice bath to maximize precipitation.
-
Collect the solid product via suction filtration.
-
Wash the precipitate several times with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the final compound.
Spectroscopic Characterization Profile
While specific spectra for this exact molecule are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[6][7]
-
¹H NMR Spectroscopy:
-
Carboxylic Acid (O-H): A broad singlet is expected in the downfield region (δ 10-12 ppm). This signal will disappear upon a D₂O shake, a definitive test for an exchangeable acidic proton.[7]
-
Thiazolidine Ring Protons: Complex multiplets are expected for the protons at C2, C4, and C5 (δ 3-5 ppm).
-
Isopropyl Group (CH): A multiplet (septet) is expected for the single proton on the tertiary carbon.
-
Isopropyl Group (CH₃): Two doublets are expected for the diastereotopic methyl groups, integrating to 6 protons.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 170-180 ppm.[6]
-
Thiazolidine Ring Carbons: Signals for C2, C4, and C5 are expected between δ 30-70 ppm.
-
Isopropyl Group Carbons: Signals for the tertiary and methyl carbons will appear in the upfield region (δ 15-40 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[6]
-
C-H Stretch: Sharp peaks around 2870-2990 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1710 cm⁻¹.
-
N-H Stretch: A moderate absorption may be visible around 3300-3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI), the expected protonated molecular ion peak would be [M+H]⁺ at m/z 176.07.
-
Key Physicochemical Parameters: Experimental Determination
The following sections detail the gold-standard experimental protocols required to validate and expand upon the computational data. These methods are designed to be self-validating and provide the robust, high-quality data required by regulatory bodies and for publication.
Acidity Constant (pKa) by Potentiometric Titration
Causality: The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This profoundly impacts aqueous solubility, membrane permeability, and receptor binding. For this molecule, we expect two pKa values: one for the carboxylic acid (typically pKa ≈ 2-4) and one for the protonated secondary amine (typically pKa ≈ 6-9).[8]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Protocol:
-
Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like methanol may be used if solubility is low, but its concentration should be kept minimal and consistent. Calibrate a high-precision pH meter.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C). Titrate with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.02 mL) using a burette.
-
Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the point where half of the first equivalent of NaOH has been added. The pKa of the amine will be the pH at the half-equivalence point between the first and second equivalence points.
Lipophilicity (LogP) by Shake-Flask Method
Causality: LogP is the benchmark measure of a compound's lipophilicity. It governs how a drug partitions between the aqueous environment of the blood and the lipid environment of cell membranes, directly impacting absorption and distribution.
Protocol:
-
System Preparation: Prepare a mutually saturated system of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4, to determine the distribution coefficient, LogD, which is more physiologically relevant for ionizable compounds).
-
Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the saturated n-octanol.
-
Equilibration: Vigorously shake the mixture in a sealed vial for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀(C_oct / C_aq). The experiment should be repeated at least in triplicate for statistical validity.
Conclusion and Future Directions
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid presents a promising chemical profile based on computational analysis. Its structure adheres to key principles of drug-likeness, suggesting potential for good oral bioavailability. This guide has provided the foundational knowledge required for its practical application in a research setting, detailing its synthesis, predicted spectroscopic signature, and the authoritative experimental protocols needed to confirm its critical physicochemical properties.
Future research should focus on the experimental validation of the properties outlined herein. Determining the precise pKa, LogD₇.₄, and aqueous solubility will be paramount for designing formulation strategies and interpreting biological assay results. Furthermore, given the established biological activities of related thiazolidines, this compound serves as a valuable starting point for medicinal chemistry campaigns targeting a range of diseases.[2][9]
References
-
PubChem. 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid. [Link]
-
ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]
-
Scilit. Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. [Link]
-
University of Calgary. pKa chart. [Link]
-
PubMed. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. [Link]
-
Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
Sources
- 1. Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function | Scilit [scilit.com]
- 2. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pjps.pk [pjps.pk]
- 5. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. researchgate.net [researchgate.net]
The Biological Dynamics of 2-Isopropyl-1,3-thiazolidine-4-carboxylic Acid: From Pharmacological Scaffolds to Food Matrix Stability
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Food Science Professionals
Executive Summary
The compound 2-isopropyl-1,3-thiazolidine-4-carboxylic acid (frequently abbreviated as 2MP-CYS in food science literature) is a highly reactive heterocyclic adduct formed via the spontaneous condensation of L-cysteine and 2-methylpropanal (isobutyraldehyde). While structurally simple, this molecule occupies a critical intersection between two distinct scientific fields:
-
Medicinal Chemistry: It serves as a conformationally restricted bioisostere for L-proline, acting as a foundational scaffold for synthesizing next-generation Angiotensin-Converting Enzyme (ACE) inhibitors.
-
Food Matrix Dynamics: It acts as a bound-state reservoir for staling aldehydes in fermented beverages. The pH-dependent hydrolysis of this compound is a primary driver of flavor instability and degradation in aging beer[1][2].
This technical guide dissects the mechanistic causality behind the formation, dissociation, and biological activity of 2MP-CYS, providing validated experimental workflows for its synthesis and analytical quantification.
Mechanistic Chemistry: The Thiazolidine Equilibrium
The biological activity of 2MP-CYS is entirely dictated by its thermodynamic equilibrium. The formation of the 1,3-thiazolidine ring occurs via a nucleophilic attack of the L-cysteine sulfhydryl group on the electrophilic carbonyl carbon of 2-methylpropanal, forming a transient hemithioacetal. Subsequent intramolecular attack by the amino group and the elimination of water yields the closed thiazolidine ring.
This reaction is reversible. In biological and food matrices, the stability of the ring is heavily dependent on the protonation state of the constituent atoms, making the compound highly sensitive to pH shifts[1].
Caption: Chemical equilibrium of 2MP-CYS formation and dissociation in aqueous matrices.
Biological Activity I: Pharmacological Scaffolding
In drug development, the 1,3-thiazolidine ring is utilized to manipulate the pharmacokinetic properties of peptide-based drugs.
ACE Inhibitor Prodrugs
Captopril, a foundational ACE inhibitor, relies on an L-proline ring to bind the active site of the metalloprotease. Researchers have successfully substituted L-proline with 2-isopropyl-1,3-thiazolidine-4-carboxylic acid to synthesize (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid derivatives.
-
Causality of Substitution: The inclusion of the sulfur atom in the thiazolidine ring alters the lipophilicity and electron density of the molecule, modifying its binding affinity to the zinc ion in the ACE active site. Furthermore, the stereochemistry (specifically the 4R configuration retained from natural L-cysteine) is critical for maintaining stereospecific enzyme inhibition.
Antioxidant Delivery
Thiazolidine-4-carboxylic acids also function as intracellular delivery vehicles for L-cysteine. Because free L-cysteine is rapidly oxidized to insoluble cystine in extracellular fluids, 2MP-CYS acts as a stable prodrug. Upon entering the lower-pH environment of certain cellular compartments, the ring hydrolyzes, slowly releasing L-cysteine to replenish intracellular glutathione (GSH) pools, thereby mitigating oxidative stress.
Biological Activity II: Food Matrix Flavor Instability
In the brewing industry, 2MP-CYS is a primary culprit behind the "staling" of beer. During the malting and wort-boiling phases, Strecker degradation of valine produces high amounts of 2-methylpropanal[3]. Rather than evaporating, this volatile aldehyde binds with free L-cysteine derived from malt proteins to form the non-volatile 2MP-CYS adduct[4].
-
The Causality of Staling: Wort has a pH of approximately 5.2 to 6.0, which thermodynamically favors the bound thiazolidine state. However, as fermentation progresses and the matrix transitions into finished beer, the pH drops to approximately 4.2–4.4. Over months of storage, this acidic environment forces the equilibrium backward, slowly hydrolyzing the 2MP-CYS ring and releasing free 2-methylpropanal[1][2]. This slow-release mechanism explains why beer develops cardboard/stale off-flavors over time, even if packaged in oxygen-free environments.
Quantitative Data Summary
Table 1: pH-Dependent Dissociation of 2MP-CYS in Aqueous Matrices
| Matrix Condition | pH Level | Equilibrium State | Free Aldehyde Release | Matrix Impact |
| Pale Malt / Wort | 5.2 - 6.0 | Favors Bound Adduct | Low (< 20%) | High staling potential preserved |
| Finished Lager Beer | 4.2 - 4.4 | Favors Dissociation | High (> 60%) | Active flavor degradation (staling) |
| 4VP-Treated Sample | Any | Complete Dissociation | 100% (Forced) | Enables total analytical recovery |
Experimental Protocols & Self-Validating Workflows
To study 2MP-CYS effectively, researchers must be able to synthesize it purely and quantify it accurately in complex matrices. The following protocols are designed with built-in validation checks to ensure scientific integrity.
Protocol A: Stereoselective Synthesis of 2MP-CYS
This protocol outlines the synthesis of the thiazolidine scaffold for pharmacological use.
-
Reagent Preparation: Dissolve 10 mmol of natural L-cysteine in a 1:1 mixture of ethanol and water.
-
Condensation: Add 10.5 mmol of 2-methylpropanal (isobutyraldehyde) dropwise to the solution under continuous stirring at room temperature.
-
Incubation: Allow the reaction to proceed for 4–6 hours. The formation of the thiazolidine ring occurs spontaneously without the need for extreme heating, which prevents the degradation of the aldehyde.
-
Isolation: Evaporate the solvent under reduced pressure. Wash the resulting residue with diethyl ether to remove unreacted aldehyde, then recrystallize from a suitable solvent to isolate the colorless crystals.
-
Self-Validation Check (1H-NMR): The successful formation of the 1,3-thiazolidine structure is confirmed by the appearance of a typical ABX system in the 1H-NMR spectrum, caused by the diastereotopic nature of the 5-CH2 protons. Look for a distinct 2-CH proton signal at 4.22–4.61 ppm. The complete disappearance of the free sulfhydryl (SH) triplet (~2.24 ppm) confirms the total consumption of L-cysteine.
Protocol B: Quantification of Bound Aldehydes via Competitive Disruption
Because 2MP-CYS is non-volatile, it cannot be detected by standard gas chromatography. To quantify the "staling potential" of a beverage, the equilibrium must be chemically forced to release the aldehyde[1][2].
-
Sample Preparation: Aliquot 10 mL of the beer or wort sample into a sealed headspace vial.
-
Equilibrium Disruption: Spike the sample with 4-vinylpyridine (4VP).
-
Causality Note: 4VP acts as a highly selective, strong electrophilic scavenger (Michael acceptor) for the free sulfhydryl group of L-cysteine. By irreversibly alkylating any free L-cysteine in the matrix, 4VP prevents the re-formation of the hemithioacetal, driving the complete dissociation of 2MP-CYS according to Le Chatelier's principle[1].
-
-
Incubation: Heat the vial to 50°C for 10 minutes to accelerate the hydrolysis kinetics.
-
Extraction: Insert a Headspace Solid-Phase Microextraction (HS-SPME) fiber into the vial to capture the newly released, volatile 2-methylpropanal.
-
Analysis: Desorb the fiber in a GC-MS inlet and quantify against an internal standard.
-
Self-Validation Check: Run a parallel control sample spiked with a known concentration of synthetic 2MP-CYS (from Protocol A). A successful assay must yield a 1-to-1 molar recovery of 2-methylpropanal. Incomplete recovery indicates insufficient 4VP concentration or incubation time.
Caption: Analytical workflow for the quantification of cysteine-bound aldehydes using 4VP.
References
- Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.
- Further Elucidation of Beer Flavor Instability: The Potential Role of Cysteine-Bound Aldehydes. Taylor & Francis.
- Exploring the Binding Behavior of Beer Staling Aldehydes in Model Systems.
- Formation of staling aldehydes in different grain bed layers in an industrial scale maltings. KU Leuven.
- The Influence of Proteolytic Malt Modification on the Aging Potential of Final Wort. PMC.
Sources
The Thiazolidine-4-Carboxylic Acid (TCA) Scaffold: History, Synthesis, and Pharmacological Evolution
Executive Summary
Thiazolidine-4-carboxylic acid (TCA), commonly known as thioproline, is a cyclic sulfur-containing amino acid that has evolved from a simple biochemical curiosity into a highly versatile pharmacophore. Initially discovered in the 1930s, the TCA scaffold has demonstrated profound utility in modern drug development, acting as an intracellular cysteine prodrug, a potent antioxidant, and a core structural motif for novel neuroprotective, antidiabetic, and antiviral agents. This technical guide provides an in-depth analysis of the historical discovery of TCA, the mechanistic rationale behind its chemical synthesis, and its expanding pharmacological applications.
Historical Discovery and Evolution
The discovery of thiazolidine-4-carboxylic acid is a landmark in early amino acid chemistry. The compound was first prepared and described by Schubert in 1936, and independently characterized by Sarah Ratner and H.T. Clarke in 1937 [4]. Their foundational work demonstrated that the condensation of L-cysteine with formaldehyde at room temperature readily yields a saturated thiazolidine ring.
The Evolution of Clinical Utility
-
Early Applications (1970s–1980s): Initially, TCA was investigated for its hepatoprotective and anti-aging properties. Formulations combining TCA and folic acid (e.g., "Folcysteine") were widely studied in Europe for their revitalizing effects on age-related biochemical variables [2]. During this era, controversial claims emerged suggesting that TCA could induce the reverse transformation of tumor cells into normal cells; however, these claims were subsequently refuted by rigorous clinical trials [2].
-
The Prodrug Paradigm (1990s): The scientific consensus shifted toward understanding TCA as a physiological sulfhydryl antioxidant and a highly efficient prodrug [3]. Direct administration of free L-cysteine is limited by its cytotoxicity and rapid extracellular oxidation to insoluble cystine. The thiazolidine ring masks the reactive thiol and amine groups, allowing safe systemic transport. Once inside the cell, TCA undergoes enzymatic and non-enzymatic cleavage to slowly release L-cysteine—the rate-limiting substrate for glutathione (GSH) biosynthesis [3].
-
Modern Derivatization (2000s–Present): Today, the TCA nucleus is heavily derivatized at the C-2 position (via different aldehydes) and the N-3 position to synthesize potent enzyme inhibitors, antiviral agents, and neuroprotective drugs [10].
Chemical Synthesis & Derivatization Strategies
The synthesis of TCA derivatives relies on the nucleophilic cyclization of L-cysteine with aliphatic or aromatic aldehydes. This reaction maintains the chirality of the
Causality in Experimental Design
-
Substrate Selection: L-cysteine is utilized rather than D-cysteine because it is the physiological precursor to glutathione. Upon in vivo hydrolysis, the L-cysteine released is readily incorporated into the GSH biosynthesis pathway, whereas D-cysteine would be metabolically inert or potentially toxic.
-
Base Catalysis: L-cysteine is typically supplied as a hydrochloride monohydrate salt. The addition of a mild base (e.g., sodium bicarbonate) is critical to neutralize the HCl, thereby deprotonating the ammonium ion and freeing the primary amine to participate in the nucleophilic attack on the aldehyde carbonyl [9].
-
Solvent Selection: A polar protic solvent mixture (e.g., ethanol/water) is favored to ensure the solubility of both the highly polar amino acid and the relatively hydrophobic aromatic aldehydes.
Step-by-Step Protocol: Synthesis of 2-(Substituted Phenyl) Thiazolidine-4-Carboxylic Acid
The following self-validating protocol describes the synthesis of a C2-substituted TCA derivative [9].
-
Preparation of the Amino Acid Solution: Dissolve 6.2 mmol of L-cysteine hydrochloride monohydrate in 100 mL of distilled water under continuous magnetic stirring.
-
Neutralization: Slowly add 6.2 mmol of sodium bicarbonate to the aqueous solution. Validation Check: Effervescence (CO
release) should be observed. Wait until gas evolution ceases to ensure complete neutralization of the hydrochloride salt. -
Aldehyde Addition: In a separate flask, dissolve 6.2 mmol of the target substituted benzaldehyde in 100 mL of absolute ethanol. Add this ethanolic solution dropwise to the aqueous L-cysteine mixture.
-
Cyclization Reaction: Stir the combined mixture at room temperature for 2.5 to 3 hours. The nucleophilic attack of the thiol on the carbonyl carbon, followed by intramolecular amine attack and dehydration, drives the formation of the thiazolidine ring.
-
Product Isolation: A solid precipitate or gel-like product will form upon reaction completion. Filter the precipitate under vacuum.
-
Purification: Wash the crude product sequentially with cold water and cold methanol to remove unreacted starting materials. Dry the purified powder in a vacuum desiccator.
-
Characterization: Confirm the structure and diastereomeric ratio using
H-NMR and C-NMR spectroscopy (monitoring the distinctive C2 proton shift).
Pharmacological Properties & Mechanistic Pathways
Cytoprotection and Antioxidant Activity
TCA derivatives are potent antioxidants due to their dual-action mechanism. They act as direct free radical scavengers (often enhanced by phenolic substitutions at C2) and as intracellular cysteine delivery systems [3]. By supplementing the natural defense system, TCA facilitates the synthesis of glutathione, which is critical for neutralizing reactive oxygen species (ROS) and detoxifying aldehydes [8].
Mechanism of TCA as a cysteine prodrug for glutathione synthesis and ROS neutralization.
Neuroprotection Against Ethanol-Induced Damage
Recent pharmacological evaluations have demonstrated that TCA derivatives possess tremendous potential to attenuate memory impairment and neuroinflammation [1]. Exposure to neurotoxins like ethanol activates a cascade of proinflammatory cytokines (TNF-
TCA derivatives inhibit the ROS/NF-κB/NLRP3 cascade, conferring neuroprotection.
Antidiabetic and Antiviral Applications
Beyond cytoprotection, the TCA scaffold has been optimized for targeted enzyme inhibition. Specific derivatives exhibit strong inhibitory potential against
Quantitative Pharmacological Data
The structural versatility of TCA derivatives translates into measurable, high-affinity biological activity across various therapeutic domains. The table below summarizes recent quantitative benchmarks achieved by novel TCA derivatives compared to standard reference drugs.
| Therapeutic Target | TCA Derivative / Compound | Biological Activity / Efficacy | Reference Standard | Source |
| Compound 5e (TCA Derivative) | IC | Acarbose (IC | [6] | |
| Compound 5f (TCA Derivative) | IC | Acarbose (IC | [6] | |
| Tobacco Mosaic Virus (TMV) | Compound 3 (TCA Derivative) | 51% Inhibition Rate (at 500 µg/mL) | Ribavirin (40% Inhibition Rate) | [7] |
| Tobacco Mosaic Virus (TMV) | Compound 23 (TCA Derivative) | 46% Inhibition Rate (at 500 µg/mL) | Ribavirin (35% Inhibition Rate) | [7] |
Future Perspectives in Drug Development
The historical journey of thiazolidine-4-carboxylic acid from a simple condensation product to a multi-target pharmacophore underscores the power of rational drug design. Future research is heavily focused on Quantitative Structure-Activity Relationship (QSAR) modeling and in silico molecular docking to optimize the lipophilicity and target-binding affinity of the TCA nucleus [10]. By fine-tuning the substituents at the C2 and N3 positions, researchers aim to develop next-generation therapeutics that leverage the inherent cytoprotective properties of the thiazolidine ring while achieving high specificity against neurodegenerative, metabolic, and infectious diseases.
References
- Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegener
- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri
- WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents Source: Google P
- Powder X-ray characterization of lithium thiazolidine-4-carboxyl
- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment Source: ZU Scholars
- New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising -Amylase and -Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study Source: Journal of Pharma and Biomedics
- Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents Source: MDPI
- Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica Source: ASM Journals (mBio)
- Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
- A brief review on thiazolidine derivatives Source: ResearchG
- Chapter 9.
Technical Guide: 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid & Structural Analogues
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (also known as 2-isopropylthiazolidine-4-carboxylic acid) and its structural analogues. These compounds function primarily as prodrugs of L-cysteine , designed to overcome the rapid oxidation and toxicity associated with direct cysteine administration.[1] By masking the sulfhydryl and amino groups within a thiazolidine ring, these analogues facilitate intracellular delivery of cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.[1] This guide details their chemical architecture, synthesis, structure-activity relationships (SAR), and therapeutic applications in hepatoprotection and antioxidant defense.[1]
Chemical Architecture & Synthesis[1]
Core Structure and Stereochemistry
The target molecule is a condensation product of L-cysteine and isobutyraldehyde (2-methylpropanal).
-
IUPAC Name: 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
-
Stereochemistry: The C4 position retains the R-configuration of L-cysteine. The C2 position (formed during ring closure) creates a new chiral center, typically resulting in a diastereomeric mixture of (2R, 4R) and (2S, 4R) isomers, often equilibrating in solution.[1]
-
Stability: Unlike the parent compound (thiazolidine-4-carboxylic acid or Timonacic, formed from formaldehyde), C2-substituted analogues exist in a dynamic equilibrium with the open-chain Schiff base in aqueous solution.[1]
Synthesis Mechanism
The synthesis follows a classic condensation pathway common to thiazolidines. It proceeds via a nucleophilic attack of the cysteine amine on the aldehyde carbonyl, forming a hemiaminal, followed by dehydration to an imine (Schiff base), and finally intramolecular cyclization by the thiol group.[1]
Diagram 1: Synthesis Pathway (DOT Visualization)
Caption: Step-wise condensation of L-cysteine and isobutyraldehyde. Note the reversible nature of the ring closure (dashed red line).
Structural Analogues & Structure-Activity Relationships (SAR)
The pharmacological efficacy of thiazolidine analogues depends heavily on the substituents at the C2, N3, and C4 positions.[1] These modifications dictate the hydrolytic stability (rate of cysteine release) and lipophilicity (membrane permeability).[1]
C2-Substituted Analogues (Aldehyde Derived)
The substituent at C2 is the primary determinant of ring stability. Bulky groups can sterically hinder hydrolysis, while electron-withdrawing groups can accelerate ring opening.[1]
| Analogue Class | Substituent (R) | Precursor Aldehyde | Stability (t1/2) | Key Characteristics |
| Parent | -H | Formaldehyde | High | Known as Timonacic. Very stable; enzymatic cleavage required (Proline Oxidase).[1] |
| 2-Alkyl | -CH3 (Methyl) | Acetaldehyde | Low | Rapid hydrolysis; good for quick Cys release but poor shelf stability. |
| 2-Branched | -CH(CH3)2 (Isopropyl) | Isobutyraldehyde | Medium | Optimal balance of lipophilicity and hydrolytic release. |
| 2-Aryl | -Ph (Phenyl) | Benzaldehyde | High | Enhanced lipophilicity; often shows antioxidant activity due to the aryl group. |
| 2-Heteroaryl | -Pyridyl / -Furyl | Pyridine/Furfural | Variable | Potential antimicrobial or antiviral properties. |
N3-Substituted Analogues
Modifying the ring nitrogen (N3) significantly alters stability.
-
N-Acylation (e.g., N-acetyl, N-Boc): "Locks" the thiazolidine ring by preventing the reversible opening to the Schiff base.[1] These compounds are metabolically stable and typically require enzymatic hydrolysis (e.g., by acylases) to release free cysteine.[1]
-
N-Alkylation: Generally reduces stability and can alter the pKa of the carboxylic acid.
C4-Carboxyl Modifications
-
Esters (Ethyl, Methyl): Increase lipophilicity, facilitating passive transport across cell membranes.[1] Once intracellular, esterases cleave the group to regenerate the active acid form.[1]
-
Amides: Often used in peptidomimetics; more resistant to hydrolysis.
Therapeutic Mechanisms: The "Cysteine Prodrug" Concept
The primary utility of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is its role as a Latent Cysteine Reservoir .
Mechanism of Action[1]
-
Cellular Entry: The thiazolidine ring masks the zwitterionic nature of cysteine, improving transport.[1]
-
Ring Opening: Under physiological conditions (pH 7.4), the ring spontaneously hydrolyzes (non-enzymatic) or is enzymatically processed (if N-acylated).[1]
-
Biosynthesis: Released L-cysteine is utilized by gamma-glutamylcysteine synthetase to form Glutathione (GSH).
-
Detoxification: GSH conjugates with toxins (e.g., NAPQI from Acetaminophen) or neutralizes ROS.[1]
Diagram 2: Metabolic Activation Pathway (DOT Visualization)
Caption: Pharmacological pathway from thiazolidine prodrug to glutathione-mediated detoxification.[1]
Experimental Protocols
Synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Objective: Synthesis via condensation of L-cysteine and isobutyraldehyde.
Reagents:
Procedure:
-
Dissolution: Dissolve L-cysteine HCl (10 mmol) in minimal distilled water (approx. 5-10 mL).
-
Buffering: Add Sodium Acetate (10 mmol) to neutralize the HCl salt; the solution pH should be approx. 6.0.
-
Condensation: Add Isobutyraldehyde (11 mmol) dropwise while stirring at room temperature (25°C).
-
Precipitation: The mixture typically becomes cloudy as the thiazolidine forms. Stir for 2–4 hours.
-
Crystallization: Cool the solution to 4°C overnight. Filter the white precipitate.
-
Purification: Recrystallize from aqueous ethanol to remove unreacted aldehyde.
-
Characterization: Confirm structure via 1H-NMR (Look for the C2 proton doublet/singlet around 4.5-5.5 ppm and the isopropyl methyl signals).
Hydrolytic Stability Assay
Objective: Determine the half-life of the prodrug at physiological pH.
Protocol:
-
Prepare a 10 mM solution of the thiazolidine analogue in Phosphate Buffered Saline (PBS, pH 7.[1]4) containing 10% D2O.
-
Incubate at 37°C.
-
Monitoring: Acquire 1H-NMR spectra at set intervals (0, 15, 30, 60, 120 min).
-
Quantification: Integrate the C2-H signal of the thiazolidine ring vs. the aldehyde proton signal of the released isobutyraldehyde.
-
Calculation: Plot ln([Thiazolidine]) vs. time to determine the first-order rate constant (
) and half-life ( ).
References
-
Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[1][3] Protection of mice against acetaminophen hepatotoxicity.[4] Journal of Medicinal Chemistry, 27(5), 591–596.[1] Link
-
Roberts, J. C., Nagasawa, H. T., Zera, R. T., Fricke, R. F., & Goon, D. J. (1987). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity.[1][3] 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry, 30(10), 1891–1896. Link
-
Wlodek, L. (2002). The reaction of sulfhydryl groups with carbonyl compounds.[1] Acta Biochimica Polonica, 35(4), 307-317.[1] Link
-
Bustillo Trueba, P., Jaskula-Goiris, B., De Clippeleer, J., & De Rouck, G. (2021). Formation of staling aldehydes in different grain bed layers in an industrial scale maltings.[1] Journal of the Institute of Brewing, 127(2).[1] Link
-
Yamashita, K., et al. (2010). Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine.[1][5] International Journal of Environmental Research and Public Health, 7(9), 3489-3496. Link
Sources
Methodological & Application
Application Notes and Protocols: The Role of 2-Substituted-1,3-Thiazolidine-4-Carboxylic Acids in Drug Discovery
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the applications of 2-substituted-1,3-thiazolidine-4-carboxylic acids in drug discovery. This document provides an in-depth overview of their significance as L-cysteine prodrugs, their synthesis, and their therapeutic potential, supported by detailed experimental protocols.
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Substituted-1,3-thiazolidine-4-carboxylic acids represent a crucial class of heterocyclic compounds in medicinal chemistry. Their core structure, derived from the condensation of L-cysteine with an aldehyde or ketone, provides a versatile scaffold for developing novel therapeutic agents. A primary application of these compounds lies in their function as prodrugs of L-cysteine, an essential amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] By masking the reactive sulfhydryl group of cysteine within the thiazolidine ring, these prodrugs offer enhanced stability and improved cellular uptake, releasing L-cysteine intracellularly to replenish GSH levels and combat oxidative stress.[1][2] This mechanism is particularly relevant in pathologies associated with oxidative damage, such as inflammatory diseases and drug-induced toxicity.[1]
Beyond their role as cysteine pro-drugs, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer,[3][4] antiviral,[5] and anti-diabetic properties,[6] making them a focal point of interest in modern drug discovery.
The Chemistry of 2-Substituted-1,3-Thiazolidine-4-Carboxylic Acids
General Synthesis: A Nucleophilic Cyclization
The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids is typically achieved through a one-pot nucleophilic condensation reaction between L-cysteine and an appropriate aldehyde or ketone.[7][8][9] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization.
Diagram: General Synthesis Pathway
Caption: Synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids.
Protocol: Synthesis of 2-Aryl-1,3-Thiazolidine-4-Carboxylic Acids
This protocol outlines a general procedure for the synthesis of 2-aryl substituted derivatives, which have shown significant antioxidant and anticancer activities.[8][10]
Materials:
-
L-cysteine hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Ice bath
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask.
-
Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.
-
In a separate beaker, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.
-
Add the ethanolic aldehyde solution to the aqueous cysteine solution.
-
Stir the reaction mixture vigorously at room temperature for approximately 24 hours.
-
The formation of a precipitate indicates product formation.
-
To maximize precipitation, place the reaction vessel in an ice bath.
-
Collect the solid product by suction filtration.
-
Wash the precipitate several times with cold ethanol to remove unreacted starting materials.[8]
-
Dry the product under vacuum.
Characterization: The structure and purity of the synthesized compounds can be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[8]
Applications in Drug Discovery
L-Cysteine Prodrugs for Combating Oxidative Stress
The primary and most explored application of these compounds is their role as L-cysteine prodrugs to replenish intracellular glutathione (GSH) levels.[1][2] GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS).
Diagram: Mechanism of Action as a Cysteine Prodrug
Caption: Intracellular delivery of L-cysteine via a thiazolidine prodrug.
Anticancer Activity
Certain derivatives of 2-arylthiazolidine-4-carboxylic acid have demonstrated potent cytotoxic effects against various cancer cell lines, including prostate cancer.[3] These compounds can induce apoptosis, the programmed cell death, making them promising candidates for anticancer drug development.[4]
Table 1: Cytotoxicity of selected 2-Arylthiazolidine-4-carboxylic Acid Amides [3]
| Compound | Prostate Cancer Cell Line | IC₅₀ (µM) |
| Compound 1a | PC-3 | 5.2 |
| Compound 1b | DU-145 | 3.8 |
| Compound 2a | LNCaP | 7.1 |
Note: The specific compound structures are detailed in the cited reference.
Antiviral and Other Therapeutic Areas
Recent studies have highlighted the potential of thiazolidine-4-carboxylic acid derivatives as inhibitors of viral neuraminidase, an essential enzyme for the replication of the influenza virus.[5] Additionally, this scaffold is being investigated for the development of agents to treat diabetes and inflammatory conditions.[1][6]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
To validate that a drug candidate interacts with its intended intracellular target, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[11][12] This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12][13]
Principle: When a protein binds to a ligand (e.g., a drug molecule), its structure becomes more rigid, and it is less prone to denaturation upon heating. CETSA measures the amount of soluble protein remaining in the cell lysate after a heat challenge.[11][12] An increase in the melting temperature of the target protein in the presence of the compound confirms target engagement.
Diagram: CETSA Experimental Workflow
Sources
- 1. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents - Google Patents [patents.google.com]
- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. benchchem.com [benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. CETSA [cetsa.org]
- 12. pelagobio.com [pelagobio.com]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Antioxidant Properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Section 1: Introduction and Scientific Context
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, hereafter referred to as IPTCA, is a heterocyclic compound synthesized from the condensation of L-cysteine and isobutyraldehyde.[1] It belongs to a class of 2-substituted thiazolidine-4(R)-carboxylic acids that have garnered significant interest in pharmacology and drug development. The core value of IPTCA in antioxidant studies lies not in its direct reactivity with free radicals, but in its function as a highly stable prodrug of L-cysteine.[2][3]
L-cysteine is a crucial sulfhydryl-containing amino acid, but its free form is prone to oxidation, making direct administration inefficient and potentially cytotoxic. IPTCA cleverly circumvents this limitation by "masking" the reactive sulfhydryl group within a stable thiazolidine ring structure.[4] This allows for efficient delivery into cellular systems where it can subsequently release L-cysteine. The released L-cysteine serves as the rate-limiting precursor for the biosynthesis of glutathione (GSH), the most abundant and critical endogenous antioxidant in mammalian cells.[4][5] Consequently, studying IPTCA provides a model for investigating therapeutic strategies aimed at bolstering the cell's intrinsic antioxidant defense systems to combat oxidative stress, a pathological process implicated in numerous diseases including neurodegeneration, inflammatory disorders, and drug-induced toxicity.[2][6][7]
Section 2: Primary Mechanism of Action: Cysteine Donation and Glutathione Synthesis
The principal antioxidant effect of IPTCA is indirect, functioning through the replenishment of intracellular L-cysteine pools, which in turn drives the synthesis of glutathione (GSH).
-
Cellular Uptake and Ring Opening: Following administration, IPTCA is transported into the cell. At physiological pH and temperature, the thiazolidine ring of IPTCA undergoes a non-enzymatic, reversible ring-opening to liberate free L-cysteine and the original aldehyde.[2] This process establishes an equilibrium that effectively provides a sustained release of cysteine.
-
Boosting Glutathione (GSH) Synthesis: The liberated L-cysteine is the critical, rate-limiting substrate for the enzyme glutamate-cysteine ligase (GCL), the first step in the de novo synthesis of GSH. By increasing the availability of cysteine, IPTCA directly enhances the cell's capacity to produce GSH.[5]
-
ROS Neutralization by GSH: The newly synthesized GSH, along with the existing pool, acts as a primary defender against oxidative stress. It directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for enzymes like glutathione peroxidase (GPx), which detoxifies harmful peroxides.[4]
Caption: Mechanism of IPTCA as a cysteine prodrug to boost intracellular glutathione levels.
Section 3: Potential Secondary Mechanism: Nrf2 Pathway Activation
Beyond its role as a cysteine donor, evidence suggests that thiazolidine derivatives can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant and detoxification responses.[8][9]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[10] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[11] These genes include enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which further enhance the cell's antioxidant capacity.[9][12] The administration of IPTCA may trigger this pathway, contributing to its overall protective effects.
Section 4: Application I - In Vitro Assessment of Direct Radical Scavenging
While the primary mechanism of IPTCA is indirect, it is standard practice to first evaluate any potential direct radical-scavenging activity using cell-free chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method for this initial screening.[13][14] A modest or low activity in this assay, when contrasted with strong cellular protection, helps to validate the prodrug mechanism.
Protocol 4.1: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be quantified spectrophotometrically.[15]
Materials and Reagents:
| Reagent/Material | Supplier | Purpose |
| IPTCA | (As synthesized) | Test Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Sigma-Aldrich | Stable free radical |
| Ascorbic Acid | Sigma-Aldrich | Positive Control |
| Methanol (Anhydrous) | Fisher Scientific | Solvent |
| 96-well microplate | Corning | Assay plate |
| Microplate reader | BioTek | Absorbance measurement at 517 nm |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | Solvent for stock solution |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of IPTCA in DMSO.
-
Prepare a 10 mM stock solution of Ascorbic Acid in deionized water.
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and kept in the dark to avoid degradation.
-
-
Assay Setup (in a 96-well plate):
-
Create a serial dilution of IPTCA from the stock solution (e.g., final concentrations of 10, 5, 2.5, 1.25, 0.625 mM) in methanol.
-
Test Wells: Add 100 µL of each IPTCA dilution to respective wells.
-
Positive Control: Prepare serial dilutions of Ascorbic Acid (e.g., final concentrations of 200, 100, 50, 25, 12.5 µM) and add 100 µL to respective wells.
-
Blank Control: Add 100 µL of methanol to several wells.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all test and control wells.
-
-
Incubation and Measurement:
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100
Plot the % Inhibition against the concentration of IPTCA and Ascorbic Acid. Use non-linear regression analysis to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Section 5: Application II - Cell-Based Assays for Cellular Antioxidant Effects
Cell-based assays are essential to demonstrate the biologically relevant antioxidant effects of a prodrug like IPTCA. These protocols assess its ability to protect cells from an oxidative insult, directly measure changes in intracellular ROS, and confirm its impact on the glutathione system.
Caption: General experimental workflow for cell-based antioxidant assays.
Protocol 5.1: Assessment of Cytoprotection against Oxidative Stress (MTT Assay)
Objective: To determine if pre-treatment with IPTCA can protect cultured cells from death induced by a potent oxidant like hydrogen peroxide (H₂O₂).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 human liver cancer cells or SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the old media and add fresh media containing various concentrations of IPTCA (e.g., 100, 200, 500 µM). Include "vehicle control" wells (media with DMSO) and "untreated control" wells. Incubate for 4-12 hours to allow for cellular uptake and GSH synthesis.
-
Oxidative Challenge: Add a pre-determined toxic concentration of H₂O₂ (e.g., 500 µM, must be optimized for the cell line) to all wells except the "untreated control" wells.
-
Incubation: Incubate the cells for another 12-24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Express results as a percentage of the untreated control group's viability.
Protocol 5.2: Quantification of Intracellular Reactive Oxygen Species (ROS)
Objective: To directly measure whether IPTCA pre-treatment can lower intracellular ROS levels following an oxidative challenge.
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.[16]
Procedure:
-
Follow steps 1-4 from Protocol 5.1 (Cell Seeding, Pre-treatment, Oxidative Challenge). The incubation time after the H₂O₂ challenge should be shorter (e.g., 1-2 hours) to capture the peak ROS burst.
-
Probe Loading: Remove the media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in serum-free media) to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis: Express results as a percentage of the fluorescence in the oxidant-only treated group.
Protocol 5.3: Measurement of Intracellular Glutathione (GSH) Levels
Objective: To provide direct evidence for the primary mechanism of action by quantifying the increase in intracellular GSH following IPTCA treatment.
Principle: Commercial assays like the GSH-Glo™ Glutathione Assay (Promega) provide a simple and sensitive method. The assay involves two steps: first, cells are lysed to release GSH. Then, a reagent containing a luciferin derivative is added, which reacts with GSH in the presence of glutathione S-transferase (GST) to produce luciferin. The amount of luciferin produced is proportional to the amount of GSH and is quantified in a second step by adding a luciferase enzyme and measuring the resulting luminescence.
Procedure:
-
Cell Seeding: Seed cells as in Protocol 5.1.
-
Treatment: Remove old media and add fresh media containing various concentrations of IPTCA. No oxidative challenge is needed for this assay. The goal is to measure the baseline increase in GSH.
-
Incubation: Incubate for a time period determined by a time-course experiment (e.g., 12, 24, 48 hours) to find the peak GSH induction.
-
Assay: Follow the manufacturer's protocol for the GSH-Glo™ assay, which typically involves adding the GSH-Glo™ Reagent, incubating, then adding the Luciferin Detection Reagent and measuring luminescence.
Data Analysis: Create a standard curve with known GSH concentrations. Calculate the GSH concentration in the samples and express the results as nmol GSH per mg of protein or as a fold-change over the vehicle control.
Section 6: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Data from DPPH Radical Scavenging Assay
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| IPTCA | 1000 | 15.2 ± 2.1 | > 5000 |
| IPTCA | 5000 | 38.5 ± 3.5 | |
| Ascorbic Acid | 25 | 48.9 ± 4.2 | 26.5 |
| Ascorbic Acid | 50 | 89.1 ± 3.8 |
Interpretation: The high IC50 value for IPTCA compared to the potent antioxidant Ascorbic Acid suggests it has very weak direct radical scavenging activity, supporting an indirect or prodrug mechanism.
Table 2: Example Data from Cytoprotection (MTT) Assay
| Treatment Group | % Cell Viability (Mean ± SD) |
| Untreated Control | 100 ± 5.1 |
| H₂O₂ (500 µM) only | 45.3 ± 4.8 |
| IPTCA (200 µM) + H₂O₂ (500 µM) | 68.7 ± 5.5 |
| IPTCA (500 µM) + H₂O₂ (500 µM) | 85.1 ± 6.2 |
Interpretation: The dose-dependent increase in cell viability demonstrates that pre-treatment with IPTCA significantly protects cells from H₂O₂-induced cytotoxicity. This, combined with the DPPH data, strongly points to a cell-based protective mechanism. Confirmation with data from Protocol 5.2 (showing decreased ROS) and 5.3 (showing increased GSH) would provide a complete and compelling story of IPTCA's antioxidant action.
References
-
Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145. [Link]
-
Mihai, D. P., Dinu, D., & Bute, C. E. (2023). Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities. International Journal of Molecular Sciences, 24(7), 6774. [Link]
-
Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yost, Y. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]
-
Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PubMed, 32276900. [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. ResearchGate. [Link]
-
Lu, Y., Kwong, K., & Wong, Y. C. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 28(3), 394-400. [Link]
-
BioIVT. (n.d.). Antioxidant Assays. BioIVT. [Link]
-
Liu, M., et al. (2021). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Research Square. [Link]
-
Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). Additions and Corrections-2-Substituted Thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-Cysteine. Protection of Mice Against. Journal of Medicinal Chemistry, 27(12), 1718. [Link]
-
Al-Tel, T. H., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 27(21), 7249. [Link]
-
Nagasawa, H. T., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Inflammatory Bowel Diseases, 13(7), 840-848. [Link]
-
Kim, H. R., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]
-
Wang, D., et al. (2022). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Foods, 11(13), 1878. [Link]
-
Khan, K. M., et al. (2005). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity, 9(3), 161-168. [Link]
-
Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yost, Y. (1984). 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. OSTI.GOV. [Link]
-
Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers. [Link]
-
DeLeve, L. D. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of Pharmacology and Experimental Therapeutics, 257(1), 331-334. [Link]
-
Carpi, S., et al. (2021). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Molecules, 26(11), 3371. [Link]
-
ResearchGate. (n.d.). Compilation of therapeutic compounds targeting the NRF2-Keap1 pathway in CLD. ResearchGate. [Link]
-
Reddy, S., et al. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. International Journal of Novel Research and Development, 9(2), b339-b343. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]
-
Ravikanth, V., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(10), 8176-8192. [Link]
-
Rahman, M. H., et al. (2023). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. ResearchGate. [Link]
-
Promsote, W., et al. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Journal of Ocular Biology, Diseases, and Informatics, 6(1), 1-11. [Link]
-
Martínez-García, M. A., et al. (2023). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. Antioxidants, 12(7), 1435. [Link]
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity (Journal Article) | OSTI.GOV [osti.gov]
- 4. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pjps.pk [pjps.pk]
- 15. ijnrd.org [ijnrd.org]
- 16. bioivt.com [bioivt.com]
Application and Protocol Guide for the Quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Introduction
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound of interest in various fields, including drug development and toxicology. Its quantification in biological and pharmaceutical matrices is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential physiological effects. This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of this analyte, tailored for researchers, scientists, and professionals in drug development.
The core of this guide is built upon established principles of analytical chemistry, drawing parallels from methodologies developed for similar thiazolidine-4-carboxylic acid derivatives. The protocols detailed herein are designed to be robust and self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Analytical Strategies: An Overview
The selection of an appropriate analytical technique for the quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is contingent upon the sample matrix, required sensitivity, and the available instrumentation. The primary challenges in its analysis include its polar nature and, in some cases, the need for derivatization to enhance chromatographic retention and detector response. This guide will focus on three principal analytical platforms:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Each of these techniques offers distinct advantages and is suited for different analytical scenarios.
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, particularly at moderate to high concentrations. The primary consideration for this method is the need for a chromophore within the molecule to allow for UV detection. While the thiazolidine ring itself provides some UV absorbance, derivatization can be employed to enhance sensitivity.
Rationale for Method Selection
The choice of a reversed-phase HPLC method is based on its versatility and its ability to separate polar to moderately nonpolar compounds. A C18 column is a suitable starting point for method development. The mobile phase composition is critical for achieving adequate retention and peak shape of the polar analyte. Acidification of the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the reversed-phase column.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV
1. Sample Preparation (from Human Serum)
-
Objective: To extract the analyte from a complex biological matrix and remove interfering substances.
-
Method: Solid-Phase Extraction (SPE) is recommended for cleaner extracts compared to simple protein precipitation.[1]
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
Pre-treat 500 µL of serum by adding 500 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 55:45 v/v) containing 0.1% acetic acid is a good starting point.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: The UV detector should be set to a wavelength that provides a reasonable response for the analyte, which may require initial scanning (e.g., 210 nm or 254 nm).
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid in a clean matrix (e.g., reconstituted blank serum extract).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~30 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~100 ng/mL |
| Recovery | 85-95%[1] |
| Precision (%RSD) | < 15% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of analytes in complex matrices due to its high sensitivity and selectivity. This technique is particularly well-suited for the low-level detection of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid in biological fluids.
Rationale for Method Selection
The specificity of tandem mass spectrometry, which involves the selection of a precursor ion and its fragmentation into product ions, significantly reduces matrix interference. An isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[2][3] Derivatization, while not always necessary for mass spectrometric detection, can be employed to improve chromatographic retention and ionization efficiency.[2][3]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS
1. Sample Preparation (from Plasma)
-
Objective: To efficiently extract the analyte and internal standard while minimizing matrix effects.
-
Method:
-
To 100 µL of plasma, add 10 µL of an isotope-labeled internal standard solution (e.g., 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid-d7).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column can be used.
-
Mobile Phase (Reversed-Phase): Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. The precursor ion will be [M+H]+.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | To be determined | To be determined | To be determined |
| Internal Standard (d7) | To be determined | To be determined | To be determined |
3. Data Analysis and Quantification
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.25 - 1 µmol/L[4] |
| Accuracy | 90-110% |
| Precision (%RSD) | < 15% |
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar and non-volatile compounds like 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, derivatization is mandatory to increase volatility and improve chromatographic performance.[5][6]
Rationale for Method Selection
Derivatization converts the polar functional groups (carboxylic acid and secondary amine) into less polar, more volatile derivatives. Silylation or acylation are common derivatization strategies.[5][6] GC-MS offers excellent chromatographic resolution and the mass spectrometer provides definitive identification and quantification.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis with derivatization.
Detailed Protocol: GC-MS
1. Derivatization
-
Objective: To create a volatile derivative of the analyte suitable for GC analysis.
-
Method (Silylation):
-
The dried sample extract is placed in a reaction vial.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[5]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is required to separate the analyte from other components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for the derivatized analyte will need to be determined.
3. Data Analysis
-
Quantification is performed using a calibration curve constructed from derivatized standards.
-
An internal standard structurally similar to the analyte is recommended.
| Parameter | Expected Value |
| Linearity Range | 10 - 5000 ng/mL |
| Method Detection Limit (MDL) | 0.5 - 1.0 µg/L[7] |
| Recovery | 90-110%[7] |
| Precision (%RSD) | < 10% |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR spectroscopy can be used for quantitative analysis (qNMR) under specific conditions.[8][9][10] qNMR is a primary ratio method and does not require an identical calibration standard for the analyte, but rather a certified reference material as an internal calibrator.
Applicability
qNMR is most suitable for the analysis of pure substances or simple mixtures where signals of the analyte and internal standard are well-resolved. It is generally not used for trace analysis in complex biological matrices without extensive sample purification. It can be valuable for the certification of reference standards used in other methods.
Conclusion
The quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid can be effectively achieved using a range of analytical techniques. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. For high-sensitivity and high-throughput analysis in complex biological matrices, LC-MS/MS is the recommended approach. HPLC-UV offers a robust and cost-effective alternative for less demanding applications. GC-MS, with the prerequisite of derivatization, provides excellent separation and confirmatory data. The protocols and data presented in this guide serve as a comprehensive starting point for the development and validation of robust analytical methods for this important compound.
References
-
Liu, J., & Chan, W. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 28(3), 394–400. [Link]
-
Liu, J., & Chan, W. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography-Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology. [Link]
-
Khan, K. M., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1693-1698. [Link]
-
Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(2), 89–92. [Link]
-
The Royal Society of Chemistry. (2018). Supporting information. [Link]
-
De Simone, A., et al. (1992). Synthesis and NMR properties of 2-(4-pyridyl) thiazolidine-4-carboxylic acids. Magnetic Resonance in Chemistry, 30(8), 754-758. [Link]
-
Li, Y., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]
-
Piechocka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9225. [Link]
-
Shin, H. S., et al. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Mass Spectrometry, 42(9), 1219–1226. [Link]
-
Benedini, F., et al. (1992). Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives containing a nitro ester function. Journal of Heterocyclic Chemistry, 29(2), 431-435. [Link]
-
Głowacki, R., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 384. [Link]
-
Al-Masoud, N., & Al-Amri, A. (2018). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Taibah University Medical Sciences, 13(4), 343-349. [Link]
-
Al-Masoud, N., & Al-Amri, A. (2018). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. ResearchGate. [Link]
-
Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. [Link]
-
Tadesse, B. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
-
Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145. [Link]
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis and NMR properties of 2-(4-pyridyl) thiazolidine-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: Evaluating 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid in Enzymatic Inhibition Assays
Introduction: The Thiazolidine Scaffold as a Privileged Structure in Enzyme Inhibition
The thiazolidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of thiazolidine-4-carboxylic acid, in particular, have demonstrated significant potential as inhibitors of various key enzymes. This includes promising activity against viral enzymes like influenza neuraminidase, where they can act as transition-state analogs, and metabolic enzymes such as α-amylase, α-glucosidase, and tyrosinase.[3][4][5][6]
This document focuses on 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid , a specific derivative of this versatile scaffold. While extensive literature on this exact molecule is emerging, its structural features—a substituted thiazolidine core derived from L-cysteine—make it a compelling candidate for screening and characterization in enzymatic inhibition assays.[7]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the inhibitory potential and mechanism of action of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the generation of robust, reliable, and interpretable data.
Section 1: Foundational Principles of Enzyme Inhibition
A thorough understanding of enzyme kinetics is paramount before commencing any inhibition assay.[8] The inhibitory activity of a compound is not merely a single data point but a characterization of its interaction with the enzyme-substrate system.
1.1. Key Kinetic Parameters
-
Half-Maximal Inhibitory Concentration (IC₅₀): This is an operational parameter that defines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. While essential for initial screening and potency ranking, it is dependent on substrate concentration.
-
Inhibition Constant (Kᵢ): This is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. A lower Kᵢ value signifies a higher affinity. Unlike the IC₅₀, the Kᵢ is an intrinsic property of the inhibitor and is independent of substrate concentration, making it the gold standard for characterizing inhibitor potency.
1.2. Mechanisms of Reversible Inhibition
Understanding the mode of inhibition is critical for lead optimization in drug discovery. The primary reversible mechanisms are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Caption: Mechanisms of reversible enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric (non-active) site. This type of inhibition cannot be overcome by increasing substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex, locking the substrate in the active site. This mode of inhibition is most effective at high substrate concentrations.
Section 2: Experimental Design and Pre-Assay Validation
The integrity of your results is dictated by the quality of your experimental design. A protocol is only trustworthy if it is built upon a foundation of careful optimization and includes self-validating controls.[9]
2.1. Compound Management
-
Solubility: Prepare a high-concentration stock solution of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, typically 10-50 mM, in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of working solutions by serially diluting the stock. It is critical to ensure the final concentration of DMSO in the assay well is consistent across all conditions (including controls) and is typically kept below 1% (v/v) to avoid effects on enzyme activity.
2.2. Assay Condition Optimization Before testing the inhibitor, the enzymatic reaction itself must be optimized to ensure you are measuring true initial velocities.[8][10]
-
Enzyme Concentration: Determine the lowest enzyme concentration that yields a robust, linear signal change over a reasonable time frame (e.g., 10-30 minutes).
-
Substrate Concentration: For IC₅₀ determination, the substrate concentration is typically fixed at or near its Michaelis constant (Kₘ). This provides a good balance of sensitivity for detecting competitive inhibitors.[8]
-
Constant Conditions: All assays must be performed at a constant temperature and pH, as minor fluctuations can significantly alter enzyme activity.[11]
Section 3: Protocol for IC₅₀ Determination: α-Glucosidase Inhibition Assay
Based on the documented activity of similar thiazolidine scaffolds, α-glucosidase serves as an excellent and relevant target enzyme for initial screening.[4][5]
3.1. Assay Principle This spectrophotometric assay utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase catalyzes the hydrolysis of pNPG into α-glucose and p-nitrophenol. The resulting p-nitrophenol has a distinct yellow color in alkaline solution, which can be quantified by measuring the absorbance at 405 nm. An effective inhibitor will decrease the rate of p-nitrophenol formation.
3.2. Materials and Reagents
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8
-
Test Compound: 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
-
Positive Control: Acarbose
-
Stop Solution: 200 mM Sodium Carbonate (Na₂CO₃)
-
Instrumentation: 96-well microplate reader, temperature-controlled incubator.
3.3. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 0.1 U/mL solution of α-glucosidase in phosphate buffer.
-
Prepare a 1.2 mg/mL solution of pNPG in phosphate buffer.
-
Prepare a stock solution of the test compound and positive control (Acarbose) in DMSO, followed by serial dilutions in phosphate buffer to achieve the desired final assay concentrations (e.g., 1-100 µM).
-
-
Microplate Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 20 µL of varying concentrations of the test compound to the sample wells.
-
Add 20 µL of Acarbose solution to the positive control wells.
-
Add 20 µL of buffer (containing the same final DMSO concentration as the test wells) to the blank (no enzyme) and negative control (no inhibitor) wells.
-
-
Enzyme Addition & Pre-incubation:
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells. Add 20 µL of buffer to the blank wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 20 minutes. Ensure this time is within the linear range of the reaction determined during assay optimization.
-
-
Reaction Termination:
-
Stop the reaction by adding 80 µL of the Na₂CO₃ solution to all wells. The alkaline pH develops the yellow color of the p-nitrophenol.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
3.4. Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Abs_test_compound / Abs_negative_control)] * 100
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
Section 4: Protocol for Mechanism of Action (MoA) Studies
Identifying the IC₅₀ is the first step. The crucial follow-up is to determine the mechanism of inhibition, which provides invaluable insight for structure-activity relationship (SAR) studies.[12]
4.1. Experimental Design The MoA is elucidated by measuring the initial reaction rates across a matrix of varying substrate and inhibitor concentrations.
-
Select at least five substrate concentrations, spanning from 0.5x Kₘ to 5x Kₘ.[12]
-
For each substrate concentration, test a range of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
4.2. Data Analysis and Visualization The resulting data is typically visualized using a double reciprocal plot, known as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines reveals the inhibition mechanism.
Caption: Characteristic Lineweaver-Burk plots for different inhibition types.
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (apparent Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both apparent Vₘₐₓ and Kₘ decrease).
Section 5: Data Presentation
All quantitative data should be summarized for clarity and easy comparison. The following table presents hypothetical results for the compound against α-glucosidase.
| Parameter | Value | Interpretation |
| IC₅₀ | 15.2 ± 1.8 µM | Moderate potency in the initial screening assay. |
| Kᵢ | 7.8 ± 0.9 µM | The calculated inhibition constant after accounting for substrate concentration. |
| Inhibition Type | Competitive | Lineweaver-Burk plots intersected on the y-axis, indicating the compound likely binds to the enzyme's active site. |
Section 6: Overall Experimental Workflow
The process of characterizing a potential enzyme inhibitor follows a logical and stepwise progression from initial screening to detailed mechanistic studies.
Caption: Workflow for characterizing a novel enzyme inhibitor.
Conclusion
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid represents a promising, yet underexplored, chemical entity within a pharmacologically significant class of compounds. By employing the rigorous, step-by-step protocols and data analysis frameworks outlined in these notes, researchers can effectively screen this molecule against relevant enzyme targets, determine its potency, and elucidate its mechanism of inhibition. This systematic approach is fundamental to advancing our understanding of its biological activity and is a critical step in the early stages of the drug discovery pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for Enzymatic Inhibition Assays with (2S)-5-Methoxyflavan-7-ol. BenchChem.
-
Leibiger, I. B., & Berggren, P.-O. (2000). Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation. [Link]
- Anis, I., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- BenchChem. (2025). Application Notes and Protocols: Thiazolidine-4-carboxylic Acid Derivatives as Influenza Neuraminidase Inhibitors. BenchChem.
-
Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]
-
Wikipedia. (2024). Thiazolidinedione. [Link]
- Yki-Järvinen, H. (2004). Thiazolidinediones. New England Journal of Medicine.
-
Hsueh, W. A., & Law, R. E. (2003). Thiazolidinediones: Potential Link Between Insulin Resistance and Cardiovascular Disease. American Diabetes Association. [Link]
-
Whitehead, J. P. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. [Link]
-
Singh, A., et al. (2025). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. [Link]
-
Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
APL, et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Khan, I., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI. [Link]
-
Glamočlija, M., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. [Link]
-
Kumar, S., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]
-
Jain, N., et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Bentham Science Publishers. [Link]
- Malik, N., et al. (2022). Biological Potential of Thiazolidinedione Derivatives: A Review.
-
Sharma, R., & Sharma, C. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
-
Eppendorf Canada. (2020). Enzyme Kinetic Assays – How Does It Work?. [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]
-
Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. [Link]
-
Neshan, F. A., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies. [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]
-
Nagasawa, H. T., et al. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. PubMed. [Link]
-
Paterniti, J. R., Jr., et al. (n.d.). Selective Inhibition of Growth by the Proline Analogue Thiazolidine-4-Carboxylic Acid and Its Probable Mode of Action in Saccharomyces cerevisiae. PMC. [Link]
-
PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. [Link]
- Google Patents. (n.d.). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jpbsci.com [jpbsci.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Kinetic Assays – How Does It Work? - Eppendorf Canada [eppendorf.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid for In Vivo Studies
Introduction
The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. The success of these preclinical studies hinges on the ability to deliver the compound to the target site in a consistent and bioavailable manner. This guide provides a detailed framework for the formulation of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (PTCA), a small molecule with a thiazolidine-4-carboxylic acid scaffold, for in vivo research applications. While specific data for PTCA is not extensively published, this document synthesizes established principles for formulating acidic small molecules, particularly thiazolidine derivatives, to provide researchers with a robust starting point.
The core challenge in formulating many new chemical entities, including those with carboxylic acid moieties, is often poor aqueous solubility.[1][2] This document outlines a systematic approach, from initial physicochemical characterization to the development of specific protocols for oral and parenteral administration routes, ensuring that researchers can develop a formulation strategy that maximizes exposure and yields reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.[3][4][5]
PART 1: Pre-formulation Assessment: The Foundation of a Robust Formulation
Before any formulation work begins, a thorough understanding of the physicochemical properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is paramount.[6] This pre-formulation stage provides the data necessary to make informed decisions about vehicle selection, solubilization techniques, and the overall formulation strategy.
Physicochemical Characterization
-
Aqueous Solubility: This is the most critical parameter. The solubility of PTCA should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.[7] Thiazolidine-4-carboxylic acid derivatives can exhibit variable solubility based on their substituents.[8]
-
pKa Determination: As a carboxylic acid, PTCA is expected to have an acidic pKa. Knowing this value is crucial for predicting its ionization state at different physiological pHs and for developing pH-adjustment strategies for solubilization.[2][4]
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at various pHs will indicate the lipophilicity of the compound. This information helps in selecting appropriate vehicles, especially for lipid-based formulations, and provides an early indication of its potential for membrane permeability.[2]
-
Solid-State Properties: Characterization of the solid form (e.g., crystalline, amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is important. Different solid forms can have different solubilities and dissolution rates.[2]
-
Stability: The chemical stability of PTCA in potential vehicles and under various conditions (e.g., pH, light, temperature) must be assessed.[1][9][10] Forced degradation studies can help identify potential degradation products.[11]
Workflow for Pre-formulation Assessment
The following diagram illustrates a logical workflow for the initial characterization of PTCA.
Caption: Workflow for the pre-formulation assessment of PTCA.
PART 2: Formulation Development Strategies & Protocols
Based on the pre-formulation data, a suitable formulation strategy can be developed. The goal is to create a vehicle that is safe, non-toxic, and effectively delivers the desired dose.[3] Simple and safe solutions or suspensions are generally preferred for preclinical studies.[3]
Strategy 1: Aqueous Solution (Preferred for IV, IP, and Oral Dosing)
A homogenous solution is the preferred formulation type for in vivo studies as it ensures accurate dosing and minimizes variability.[4][6] For a carboxylic acid like PTCA, pH adjustment is a primary method to achieve solubilization.
Protocol 2.1.1: Preparation of an Aqueous Solution via pH Adjustment
-
Vehicle Preparation: Prepare a suitable buffer system (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8). The buffer capacity should be sufficient to maintain the pH upon addition of the compound.
-
Initial Dispersion: Weigh the required amount of PTCA and suspend it in a portion (e.g., 80%) of the final volume of the chosen buffer or water for injection.
-
pH Adjustment: While stirring, slowly add a titrant (e.g., 1N NaOH or 1N HCl) dropwise to adjust the pH. For a carboxylic acid, increasing the pH above its pKa will deprotonate the acid group, forming a more soluble salt. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: Continue adding the titrant until the compound is fully dissolved. Avoid over-titrating far beyond the point of dissolution.
-
Final Volume Adjustment: Once the compound is dissolved, add the remaining vehicle to reach the final target volume and concentration.
-
Sterilization (for IV/IP): For parenteral administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Quality Control: Confirm the final pH and concentration of PTCA in the formulation using a validated analytical method (e.g., HPLC-UV).[11][12]
Causality Behind Choices:
-
pH Adjustment: By raising the pH above the pKa of the carboxylic acid, the equilibrium shifts towards the ionized (salt) form, which is significantly more water-soluble.
-
Buffering Agents: These maintain the pH of the formulation, which is critical for the stability and solubility of the active ingredient.[13]
-
Sterile Filtration: This is a mandatory step for parenteral formulations to prevent microbial contamination and ensure the safety of the animal.[7]
Strategy 2: Aqueous Suspension (for Oral Dosing)
If adequate solubility for the required dose cannot be achieved in a safe volume of a solution, a suspension may be necessary for oral administration.[3]
Protocol 2.2.1: Preparation of an Aqueous Suspension
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween 80).
-
Particle Size Reduction (Optional but Recommended): If the starting material has large crystals, reduce the particle size using techniques like micronization to improve dissolution rate and homogeneity.
-
Wetting the Powder: In a mortar, add a small amount of the vehicle containing the wetting agent to the accurately weighed PTCA powder. Triturate to form a smooth, uniform paste. This ensures that individual particles are coated with the vehicle and prevents clumping.
-
Dilution: Gradually add the remaining vehicle to the paste with continuous stirring or mixing to achieve the final desired concentration and volume.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform distribution of particles throughout the vehicle.
-
Quality Control: Visually inspect for uniformity. It is also advisable to perform particle size analysis to ensure consistency between batches. The concentration of the active ingredient should be confirmed.
Causality Behind Choices:
-
Suspending Agent: Increases the viscosity of the vehicle, slowing down the sedimentation of particles and ensuring dose uniformity.
-
Wetting Agent: Reduces the surface tension between the solid particles and the liquid vehicle, allowing for better dispersion and preventing clumping.
-
Particle Size Reduction: Smaller particles have a larger surface area, which can lead to a faster dissolution rate in the GI tract.
Strategy 3: Lipid-Based Formulations (for Oral Dosing)
For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by leveraging the body's natural lipid digestion and absorption pathways.[14]
Protocol 2.3.1: Preparation of a Lipid-Based Formulation (Solution/Suspension)
-
Excipient Screening: Determine the solubility of PTCA in various lipid excipients such as oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor® EL, Polysorbate 80), and co-solvents (e.g., propylene glycol, PEG 400).[13][15]
-
Formulation Preparation:
-
For a solution, dissolve the PTCA in the selected lipid vehicle, using gentle heating if necessary and if the compound is stable at elevated temperatures.
-
For a suspension, a similar procedure to the aqueous suspension can be followed, using a lipid-based vehicle.
-
-
Quality Control: Ensure the compound remains in solution or uniformly suspended upon cooling to room temperature. For self-emulsifying drug delivery systems (SEDDS), their emulsification properties should be tested in aqueous media.
Causality Behind Choices:
-
Lipid Excipients: Can improve the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic system, potentially avoiding first-pass metabolism.[14]
-
Surfactants and Co-solvents: These can increase the solubility of the drug in the lipid vehicle and promote the formation of micelles or emulsions in the gut, which can enhance absorption.[14]
Decision-Making Flowchart for Formulation Selection
The choice of formulation strategy depends on the compound's properties and the intended route of administration.
Sources
- 1. altasciences.com [altasciences.com]
- 2. ijmps.org [ijmps.org]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. admescope.com [admescope.com]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomanufacturing.org [biomanufacturing.org]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sepscience.com [sepscience.com]
- 12. longdom.org [longdom.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Welcome to the technical support resource for the synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and reproducibility of this important synthetic transformation. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols grounded in scientific literature.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a classic example of a condensation reaction between the amino acid L-cysteine and isobutyraldehyde.[1][2] The formation of the thiazolidine ring is a robust and efficient process, but its success is highly dependent on controlling key reaction parameters.
The reaction proceeds through a well-understood two-step mechanism.[3] Initially, the nucleophilic amino group of L-cysteine attacks the electrophilic carbonyl carbon of isobutyraldehyde, forming a transient carbinolamine intermediate. This intermediate quickly dehydrates to yield a Schiff base (or imine). In the final, ring-closing step, the thiol group of the cysteine moiety acts as an intramolecular nucleophile, attacking the imine carbon to form the stable five-membered thiazolidine ring.
Caption: Figure 1: Reaction Mechanism.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?
A1: Low yield is the most common issue and typically points to suboptimal reaction conditions or reagent quality. Let's break down the key factors:
-
pH Control is Critical: The pH of the reaction medium is arguably the most influential parameter. The reaction requires a delicate balance: the amino group of cysteine must be deprotonated (–NH₂) to be nucleophilic, but the reaction is often performed under conditions that are not strongly basic. An optimal pH range is generally between 7.0 and 9.5.[4]
-
Causality: If the pH is too low (acidic), the amine is protonated (–NH₃⁺) and non-nucleophilic, stalling the first step. If the pH is too high, the aldehyde can undergo side reactions like aldol condensation.
-
Solution: Prepare your L-cysteine solution in water or a water/ethanol mixture and adjust the pH carefully using a dilute base (e.g., NaHCO₃ or NaOAc) before adding the aldehyde. Monitor the pH throughout the initial phase of the reaction.
-
-
Reagent Purity: Isobutyraldehyde is prone to oxidation to isobutyric acid upon exposure to air.
-
Causality: The oxidized carboxylic acid will not participate in the condensation reaction, effectively reducing the concentration of your limiting reagent and lowering the theoretical maximum yield.
-
Solution: Use freshly opened or distilled isobutyraldehyde for best results. If you suspect oxidation, you can perform a simple purity check (e.g., NMR or GC) before use.
-
-
Reaction Time and Temperature: This condensation is not instantaneous and requires sufficient time for completion.
-
Causality: Insufficient reaction time will lead to incomplete conversion. While heating can accelerate the reaction, excessive temperatures (e.g., >60°C) can promote side reactions or degradation.[4]
-
Solution: Allow the reaction to stir at room temperature or slightly elevated temperatures (30-50°C) for an extended period, typically 6 to 24 hours.[4][5][6] The most reliable method is to monitor the reaction's progress by Thin Layer Chromatography (TLC), tracking the disappearance of the aldehyde spot.
-
Q2: I'm observing multiple spots on my TLC plate. What are these impurities and how can I minimize them?
A2: The presence of multiple spots indicates either unreacted starting materials or the formation of side products.
-
Unreacted L-Cysteine: Cysteine is highly polar and may streak or remain at the baseline of your TLC plate. This is a clear sign of an incomplete reaction.
-
Unreacted Isobutyraldehyde: This will appear as a separate, less polar spot. Its presence also signals an incomplete reaction.
-
Oxidized Aldehyde: As mentioned, isobutyric acid may be present as an impurity in the starting material.
-
Disulfide Formation: Cysteine can oxidize to form cystine, a disulfide-linked dimer. This is more likely if the reaction is run for very long periods under aerobic conditions at a higher pH.
-
Solution: To minimize these, ensure you are using a slight molar excess of the aldehyde if cysteine is your key component, use pure reagents, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if disulfide formation is a persistent issue.
-
Q3: My product precipitates from the reaction, but it seems oily or impure. What are the best practices for isolation and purification?
A3: The desired product often has limited solubility in the common water/ethanol solvent systems, causing it to precipitate during the reaction, which is advantageous for isolation.[5][6]
-
Initial Isolation: Once the reaction is complete (as determined by TLC), it is often beneficial to cool the reaction vessel in an ice bath to maximize precipitation.[6] The solid can then be collected by vacuum filtration.
-
Washing is Key: The crude, filtered product should be washed thoroughly to remove unreacted starting materials and soluble impurities.
-
Recrystallization: For obtaining a highly pure product, recrystallization is the best method. A common solvent system for this is a mixture of ethanol and water.[1] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this synthesis?
A1: A mixture of water and ethanol is the most commonly cited and effective solvent system.[5][6] Water is necessary to dissolve the L-cysteine (often used as its hydrochloride salt initially), while ethanol helps to solubilize the isobutyraldehyde, creating a homogenous reaction environment. A typical ratio might be in the range of 1:1 to 5:1 water:ethanol. The use of a mixed solvent system can also aid in precipitating the final product as it forms.[5]
Q2: How do temperature and reaction time influence the outcome?
A2: Temperature and time are inversely related. The reaction can be performed at room temperature over 24 hours or at a moderately elevated temperature (e.g., 40-50°C) for a shorter period (e.g., 6-8 hours).[4][6] The key is to provide enough energy and time for the reaction to reach completion without promoting side reactions. Monitoring by TLC is the best way to determine the optimal endpoint for your specific setup, rather than relying on a fixed time.
Q3: The reaction creates a new stereocenter. What are the implications of diastereomer formation?
A3: The condensation reaction creates a new chiral center at the C-2 position of the thiazolidine ring. Since L-cysteine already has a chiral center at C-4, the product is formed as a mixture of diastereomers (typically cis and trans).[1] For many applications, this mixture is used directly. However, if a specific stereoisomer is required, be aware that:
-
The ratio of diastereomers can be influenced by the solvent.[1]
-
Separating these diastereomers can be challenging and may require specialized chromatography (e.g., chiral HPLC) or fractional crystallization, which is often difficult.
Section 4: Optimized Experimental Protocol & Data
This protocol represents a robust starting point, integrating best practices from the literature.
Step-by-Step Synthesis Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (1.0 eq) in a 2:1 mixture of distilled water and ethanol.
-
pH Adjustment: Slowly add a solution of sodium acetate (1.1 eq) or another mild base while stirring until the L-cysteine is fully dissolved and the pH is between 8.0 and 9.0.
-
Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.05 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours, or at 40°C for 8 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 ethyl acetate:hexane system, visualizing with potassium permanganate stain). The reaction is complete when the isobutyraldehyde spot is no longer visible.
-
Isolation: Once complete, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold distilled water (3 times), cold ethanol (2 times), and finally diethyl ether (2 times).[1][6]
-
Drying: Dry the purified solid under vacuum to a constant weight. The expected yield should be in the range of 80-95%.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Key Considerations | Source(s) |
| pH | 7.0 - 9.5 (Optimal: 8-9) | Balances nucleophilicity of the amine group against potential aldehyde side reactions. Crucial for high yield. | [4] |
| Temperature | 20°C - 50°C | Room temperature requires longer reaction times. Higher temperatures accelerate the reaction but risk side products if >60°C. | [1][4] |
| Solvent | Water / Ethanol Mixture | Ensures solubility of both the polar L-cysteine and the less polar aldehyde. Promotes product precipitation. | [5][6] |
| Reaction Time | 6 - 24 hours | Dependent on temperature. Must be monitored by TLC for completion to avoid premature workup or side reactions. | [5][6] |
| Reagent Purity | High (Freshly distilled aldehyde) | Isobutyraldehyde is easily oxidized to the unreactive carboxylic acid, which is a primary cause of low yields. | N/A |
Section 5: Visualization & Workflows
The following diagrams provide visual aids for troubleshooting and understanding the experimental design.
Sources
Technical Support Center: Troubleshooting Solubility Issues with 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Welcome to the technical support guide for 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given its specific chemical structure—a heterocyclic thiazolidine ring, a carboxylic acid group, and a non-polar isopropyl substituent—solubility can be a significant hurdle in experimental and developmental workflows.
This guide provides a structured, question-and-answer-based approach to systematically address and resolve these issues, grounded in the principles of physical chemistry and pharmaceutical science.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid that influence its solubility?
A1: The solubility of this molecule is governed by a balance of its polar and non-polar components:
-
Carboxylic Acid Group (-COOH): This is a polar, ionizable group. Its protonation state is pH-dependent, making the molecule's overall solubility highly sensitive to the pH of the aqueous medium.[1][2] At pH values below its acid dissociation constant (pKa), the group is protonated and neutral, reducing aqueous solubility. At pH values above the pKa, it deprotonates to the more polar and soluble carboxylate form (-COO⁻).[1]
-
Thiazolidine Ring: This heterocyclic ring system contains both nitrogen and sulfur, contributing some polarity. However, the overall contribution is moderate.
-
Isopropyl Group (-CH(CH₃)₂): This is a branched, non-polar (hydrophobic) alkyl group.[3] Its presence significantly increases the lipophilicity of the molecule, which tends to decrease solubility in aqueous solutions.[4] The bulky nature of the isopropyl group can also influence how the molecule packs in a crystal lattice, affecting the energy required for dissolution.[3]
The interplay between the ionizable carboxylic acid and the hydrophobic isopropyl group is the central challenge to achieving desired solubility.
Q2: I'm observing very low solubility of the compound in neutral aqueous buffers (e.g., PBS pH 7.4). Why is this happening and what is the first step I should take?
A2: Low solubility in neutral buffer is expected for this compound. The carboxylic acid group is likely only partially ionized at pH 7.4, and the hydrophobic isopropyl group dominates, leading to poor dissolution.[4]
Your first and most critical troubleshooting step is pH adjustment. [5][6]
The underlying principle is to convert the less soluble neutral form of the carboxylic acid into its more soluble ionized salt form.[1][7] Carboxylic acids become significantly more soluble as the pH of the medium increases above their pKa.[1][2]
-
Immediate Action: Attempt to dissolve the compound in buffers with progressively higher pH values (e.g., pH 8.0, 9.0, or even 10.0). You should observe a marked increase in solubility as the compound converts to its carboxylate salt.[5]
-
Causality: By increasing the pH, you shift the equilibrium from the protonated (R-COOH) form to the deprotonated (R-COO⁻) form. The resulting ion is more polar and interacts more favorably with water molecules, leading to enhanced solubility.
Q3: pH adjustment alone is not sufficient for my required concentration. What is the next logical step?
A3: If pH adjustment does not achieve the target concentration, the next step is to introduce a co-solvent to the buffered aqueous solution.[5][8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving compounds with significant hydrophobic character.[9]
-
Recommended Co-solvents: Common choices include:
-
Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[9] They disrupt the hydrogen-bonding network of water, creating a less polar microenvironment that can better accommodate the non-polar isopropyl group of your compound.
-
Practical Advice: Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the concentration while monitoring for dissolution.[5] It is crucial to use the minimum amount necessary, as co-solvents can sometimes impact downstream biological assays.[8]
Q4: Are there more advanced techniques if both pH and co-solvents are insufficient?
A4: Yes, for particularly challenging cases, several advanced formulation strategies can be employed:
-
Salt Formation: Instead of relying on in-situ salt formation via pH adjustment, you can synthesize and isolate a stable salt form of the compound.[7][10] Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) can produce a salt that is a crystalline solid with potentially much higher intrinsic aqueous solubility.[7][11] This is a common and highly effective method for acidic drugs.[7][10]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at a molecular level.[5][6] The drug exists in a high-energy amorphous state rather than a stable crystalline form.[10] This amorphous state does not have to overcome the strong crystal lattice energy during dissolution, leading to higher apparent solubility and faster dissolution rates.[10]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[5][12]
-
Preparation: Typically prepared by dissolving both the compound and the carrier in a common solvent and then rapidly removing the solvent (e.g., by rotary evaporation or spray drying).[5][12][13]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes where the hydrophobic part of your molecule (the isopropyl group) is encapsulated within the cavity, while the hydrophilic exterior enhances solubility in water.[5][14]
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Systematic Solubility Assessment via pH Adjustment
This protocol establishes a pH-solubility profile for your compound.
-
Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate and borate buffers).
-
Equilibration: Add an excess amount of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid to a fixed volume of each buffer in separate vials.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[15][16]
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent System
This is a practical protocol for preparing a concentrated stock solution for experiments.
-
Vehicle Selection: A common starting formulation for in-vivo studies is a vehicle containing DMSO, PEG, and a surfactant like Tween 80.[8] A typical ratio might be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[8]
-
Initial Dissolution: Weigh the required amount of your compound. First, dissolve it in the smallest required volume of DMSO.[8] Vortex or sonicate briefly if necessary.
-
Addition of Co-solvents: Add the PEG 300 and Tween 80 to the DMSO solution. Mix thoroughly until a clear solution is obtained.
-
Aqueous Phase Addition: Slowly add the saline or buffered aqueous solution to the organic mixture while continuously vortexing or stirring.[8] This gradual addition is crucial to prevent precipitation.
-
Final Observation: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation needs to be optimized (e.g., by adjusting component ratios or lowering the final drug concentration).[8]
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol creates a solid material with enhanced solubility characteristics.
-
Co-dissolution: Accurately weigh the compound and a suitable polymer carrier (e.g., PVP K30) in a desired weight ratio (e.g., 1:2 or 1:5 w/w).[5]
-
Solvent Addition: Dissolve both components in a minimal amount of a common volatile solvent in which both are soluble (e.g., methanol or ethanol).[5][13]
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms.[5]
-
Drying: Dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask. The resulting powder can then be tested for its dissolution rate and solubility, which should be significantly higher than the crystalline starting material.
Data & Visualization
Table 1: Expected Solubility Behavior & Recommended Solutions
| Solvent System | Expected Solubility | Primary Mechanism | Troubleshooting Recommendation |
| Deionized Water | Very Low | Governed by low intrinsic solubility of the neutral molecule. | Not recommended as a primary solvent. |
| Neutral Buffer (pH 7.4) | Low | Partial ionization of carboxylic acid, but hydrophobic character dominates. | Increase buffer pH to >8.0. |
| Alkaline Buffer (pH > 8.0) | Moderate to High | Conversion to the highly soluble carboxylate salt form.[1][2] | This is the first-line approach for aqueous systems. |
| Organic Solvents (DMSO, DMF, Methanol) | High | Solubilization of both polar and non-polar moieties. | Suitable for creating high-concentration stock solutions. |
| Aqueous Buffer + Co-solvent | Moderate to High | Reduced solvent polarity accommodates the hydrophobic isopropyl group.[9] | Use when pH adjustment alone is insufficient. |
Diagrams
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility issues with the target compound.
Caption: A step-by-step workflow for troubleshooting solubility.
Mechanism of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium that is manipulated by changing the pH.
Caption: Effect of pH on the ionization and solubility of the compound.
References
- Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids - Benchchem.
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Strategies for improving hydrophobic drugs solubility and bioavailability.
- Isopropyl Group Solubility: Effects on Drug Formulation - Patsnap Eureka. (2026, February 26).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- pH-solubility profiles or organic carboxylic acids and their salts - PubMed.
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30).
- Isopropyl Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Solubility of Organic Compounds - Chemistry. (2023, August 31).
- Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich.
- High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples - Chemical Papers.
- HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate.
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Isopropyl Group Solubility: Effects on Drug Formulation [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. japsonline.com [japsonline.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, maximize yield, and minimize the formation of critical side products. The synthesis, which involves the condensation of L-cysteine with isobutyraldehyde, is a cornerstone reaction for creating important pharmaceutical intermediates. However, controlling the reaction to prevent side reactions requires a nuanced understanding of the underlying chemical principles.
Troubleshooting Guide: Isolating and Resolving Common Synthesis Issues
This section addresses specific experimental problems with a focus on root cause analysis and actionable solutions.
Q1: My final product shows poor optical rotation, and the ¹H NMR spectrum is more complex than expected, suggesting the presence of diastereomers. What is the likely cause and how can I fix it?
A1: This is a classic sign of racemization at the C4 stereocenter, which originates from the L-cysteine starting material. The α-proton on the C4 carbon is unusually acidic due to the adjacent sulfur atom, making it susceptible to abstraction by a base.[1][2] This forms a planar intermediate that can be re-protonated from either face, leading to a mixture of L- and D-enantiomers at this position.
Root Causes & Solutions:
-
Excessive Basicity: The primary driver of racemization is a basic reaction environment.[3] While the reaction can proceed at neutral or even slightly basic pH, high pH significantly increases the rate of α-proton abstraction.
-
Solution: Maintain strict pH control. The optimal range is often found to be between pH 7.0 and 9.5.[4] While older protocols often used acidic conditions (pH 4-5), neutral pH has been shown to be highly effective and can offer faster reaction kinetics.[5][6] Buffer the reaction mixture or perform careful, slow additions of a mild base if pH adjustment is necessary. Avoid strong, non-sterically hindered bases.
-
-
Elevated Temperature: High temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can significantly accelerate racemization.
-
Solution: Conduct the reaction at room temperature or below. If the reaction is sluggish, it is preferable to extend the reaction time rather than increasing the heat.[7]
-
-
Prolonged Reaction Times in Basic Conditions: The longer the activated intermediate is exposed to basic conditions, the higher the risk of racemization.
-
Solution: Monitor the reaction closely using an appropriate method (e.g., TLC, LC-MS) and work up the reaction as soon as the starting materials are consumed.
-
Q2: I've isolated a significant amount of a white, amorphous solid that is insoluble in my organic solvent and only sparingly soluble in water. What is this impurity?
A2: This is very likely L-cystine , the oxidized dimer of L-cysteine. The thiol (-SH) group of cysteine is highly susceptible to oxidation, especially in the presence of air (oxygen) at neutral or alkaline pH, forming a disulfide (-S-S-) bond.[5][8]
Root Causes & Solutions:
-
Oxygen Exposure: The presence of dissolved oxygen in the solvent is the most common culprit.
-
Solution: Use degassed solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.[5]
-
-
Trace Metal Catalysis: Trace metal ions in the reaction mixture can catalyze the oxidation of thiols.
-
Solution: Include a metal chelator such as EDTA (ethylenediaminetetraacetic acid) in your reaction mixture to sequester these metal ions.[9]
-
-
pH Environment: The rate of air oxidation increases at neutral to alkaline pH.[8]
-
Solution: While the reaction runs well at neutral pH, blanketing the reaction headspace with an inert gas (nitrogen or argon) is a critical preventative measure to exclude oxygen.[9]
-
Q3: My reaction is very slow, and even after 24 hours, I have a large amount of unreacted L-cysteine. How can I drive the reaction to completion?
A3: A sluggish reaction is typically due to suboptimal reaction conditions that fail to efficiently promote the key mechanistic steps: imine formation followed by intramolecular cyclization.
Root Causes & Solutions:
-
Incorrect pH: The reaction is pH-dependent. At very low pH, the amine of cysteine is fully protonated and non-nucleophilic. At very high pH, the aldehyde's carbonyl carbon is less electrophilic. There is a "sweet spot" where the amine is sufficiently nucleophilic and the carbonyl is sufficiently electrophilic.
-
Solvent Choice & Concentration: The solubility of L-cysteine in purely organic solvents is limited. Low reactant concentration can also slow down what is a bimolecular condensation reaction.
Frequently Asked Questions (FAQs)
What is the reaction mechanism, and how does it inform the ideal conditions? The reaction proceeds via a two-step mechanism. First, the nucleophilic amino group of L-cysteine attacks the electrophilic carbonyl carbon of isobutyraldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). In the second, rapid intramolecular step, the thiol group attacks the imine carbon, leading to the formation of the stable five-membered thiazolidine ring.[5][11] Understanding this mechanism highlights the importance of pH: the amine must be deprotonated to be nucleophilic, while the carbonyl is often activated by slight protonation.
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate, methanol, and a small amount of acetic acid or ammonia to improve spot shape). L-cysteine is highly polar and will have a very low Rf, while the product will be significantly less polar. The disappearance of the aldehyde can also be monitored. For more quantitative analysis, LC-MS is an excellent choice.
What is the best method for purifying the final product? If the product precipitates from the reaction mixture upon completion, it can often be isolated in high purity by simple filtration, followed by washing with a suitable solvent like cold ethanol or diethyl ether to remove unreacted aldehyde.[7][10] If the product remains in solution, the solvent can be removed under reduced pressure, and the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Reaction: Main Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid and the two major competing side reactions.
Caption: Reaction scheme showing the main synthesis pathway and key side reactions.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize the side reactions discussed above.
Materials:
-
L-Cysteine (1.0 eq)
-
Isobutyraldehyde (1.05 eq)
-
Ethanol, Degassed
-
Deionized Water, Degassed
-
EDTA Disodium Salt
-
Nitrogen or Argon gas supply
Procedure:
-
Solvent Preparation: Degas high-purity ethanol and deionized water by sparging with nitrogen or argon for 30 minutes prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet, dissolve L-cysteine and a catalytic amount of EDTA (e.g., 0.001 eq) in the degassed water.
-
pH Adjustment: Gently warm the solution if needed to fully dissolve the L-cysteine. Cool to room temperature and adjust the pH of the aqueous solution to ~8.0 using a dilute NaOH or NaHCO₃ solution.
-
Reagent Addition: To the stirring L-cysteine solution, add the degassed ethanol to create a homogenous solution (a common ratio is 1:1 water to ethanol).[7][10] Add isobutyraldehyde dropwise over 5 minutes.
-
Reaction: Seal the flask under a positive pressure of nitrogen or argon and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 8:2:0.5 Ethyl Acetate:Methanol:Acetic Acid) every hour. The reaction is typically complete within 4-12 hours.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to promote precipitation of the product.
-
Purification: Collect the white crystalline product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold degassed water, then cold ethanol, and finally diethyl ether.
-
Drying: Dry the product under vacuum to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and check optical rotation to confirm purity and stereochemical integrity.
Impact of Reaction Parameters on Synthesis Outcome
The following table summarizes the causal relationships between key reaction parameters and the experimental outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| pH | < 6.0 | Lower | High | Slow reaction due to protonated amine nucleophile. |
| 7.0 - 9.0 | Optimal | Optimal | Balances amine nucleophilicity and carbonyl electrophilicity for efficient reaction.[4] | |
| > 9.5 | High | Lower | Increased risk of racemization and potential aldehyde side reactions (e.g., aldol).[3][5] | |
| Atmosphere | Air | Lower | Lower | Promotes oxidative dimerization of L-cysteine to L-cystine.[5][8] |
| Inert (N₂/Ar) | Optimal | Optimal | Prevents oxidation of the thiol group.[9] | |
| Temperature | 0 - 25 °C | Optimal | Optimal | Minimizes the energy available for side reactions like racemization. |
| > 40 °C | May Increase Rate | Lower | Significantly increases the rate of racemization.[1] | |
| Solvent | Ethanol/Water | Optimal | Optimal | Good solubility for both reactants, facilitating the reaction.[7][10] |
| Pure Organic | Lower | Variable | Poor solubility of L-cysteine can lead to a slow, heterogeneous reaction. |
References
-
Ueki, M., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(6), 353-360. [Link]
-
Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]
-
ResearchGate. Oxidation of l-cysteine to l-cystine. [Link]
-
Bandyopadhyay, A., Cambray, S., & Gao, J. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Communications, 52(38), 6489-6492. [Link]
-
Kumar, K. S., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(85), 12057-12060. [Link]
-
ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]
-
da Silva, J. C. S., et al. (2018). l-Cysteine electrooxidation in alkaline and acidic media: a combined spectroelectrochemical and computational study. Physical Chemistry Chemical Physics, 20(2), 1031-1044. [Link]
-
ResearchGate. How to keep L-cysteine from converting to cystine? [Link]
-
ResearchGate. reaction scheme for the formation of thiazolidines as proposed in parts in the literature. [Link]
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200-206. [Link]
-
PubChem. L-Cysteine. [Link]
-
UOK Journals. Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. [Link]
-
Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1272. [Link]
-
YouTube. Oxidation of the Amino Acid L-Cysteine. [Link]
-
Ibrahim, R. F., & Abid, D. S. (2022). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Kirkuk University Journal-Scientific Studies, 17(2), 237-247. [Link]
-
Al-Masoudi, W. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 45-53. [Link]
- Google Patents. Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
-
Wikipedia. Cysteine. [Link]
-
Nova Science Publishers. Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. [Link]
-
Ilic, D., et al. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. Journal of Functional Foods, 63, 103597. [Link]
-
Patsnap Synapse. What is the mechanism of L-Cysteine? [Link]
-
ResearchGate. Reaction of aldehyde with L-cysteine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00172F [pubs.rsc.org]
- 7. pjps.pk [pjps.pk]
- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid experiments
The following is a comprehensive Technical Support & Troubleshooting Guide for 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (also known as 2-Isopropylthiazolidine-4-carboxylic acid or IPTCA ).
This guide is structured as a "Virtual Support Center" designed for senior researchers and drug development scientists.
Case Reference: IPTCA-EXP-GUIDE Status: Active Support Lead Scientist: Senior Application Specialist[1][2]
📋 Executive Summary & Compound Profile
Compound Identity: 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid Common Aliases: 2-Isopropylthiazolidine-4-carboxylic acid; Cysteinylated Isobutyraldehyde; 2MP-CYS.[1][2][3][4][5][6][7] CAS Registry: 14347-75-2 Core Application: [1][2][3][4][5][6][7][8][9]
-
Pharmaceuticals: Prodrug for L-cysteine delivery; precursor for glutathione (GSH) synthesis; ACE inhibitor intermediate.[1][2]
-
Food/Beverage Science: Marker for flavor stability (staling aldehydes) in fermentation.[1][2]
Technical Context: This compound is a thiazolidine derivative formed by the condensation of L-cysteine and isobutyraldehyde.[1][2] Its utility is defined by its reversible hydrolysis—it acts as a stable "carrier" that releases free cysteine and aldehyde under specific physiological or acidic conditions.[1][2]
⚙️ Module 1: Synthesis & Production Troubleshooting
User Query 1: "My NMR spectrum shows split peaks and 'impurities' despite high-resolution mass spec confirming the correct mass. Is my product degrading?"
Diagnosis: You are likely observing diastereomers , not degradation.[1][2] The condensation of L-Cysteine (which has a fixed chiral center at C4) with isobutyraldehyde creates a new chiral center at C2.[1][2] This results in a mixture of (2R, 4R) and (2S, 4R) isomers.[1][2][4]
Technical Insight:
-
Mechanism: The reaction proceeds via an imine intermediate followed by ring closure.[1][2][10] The steric bulk of the isopropyl group at C2 and the carboxylic acid at C4 dictates the ratio.[1][2]
-
Thermodynamics: The trans isomer (substituents on opposite sides of the ring plane) is generally thermodynamically favored due to reduced steric hindrance, but the cis isomer is kinetically accessible.[1][2]
-
Observation: In
H NMR, you will see distinct shifts for the C2-H proton (typically around 4.2–4.6 ppm) and the gem-dimethyl protons of the isopropyl group.[1][2]
Corrective Action:
-
Do not discard. Calculate the integration ratio. A typical equilibrium ratio (depending on solvent/pH) is often near 60:40 or 70:30 (trans:cis).[1][2]
-
Validation: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The cis isomer will show a strong correlation between the C2-H and C4-H protons; the trans isomer will not.[1][2]
User Query 2: "The reaction yield is low, and the product is an oil/gum rather than a solid."
Diagnosis: Incomplete ring closure or retained water/solvent preventing crystallization.[1][2] Thiazolidines are zwitterionic and can be difficult to crystallize if the pH is not at the isoelectric point (pI).[1][2]
Protocol: Optimized Condensation Workflow
-
Stoichiometry: Use a slight excess of isobutyraldehyde (1.1 eq) to drive the equilibrium.[1][2]
-
Solvent System: Use Ethanol:Water (1:[1][2]1) or pure Ethanol.[1][2][5]
-
Critical Step (pH Adjustment): After reaction (typically 2–5 hours at RT), the solution is often acidic (if using Cys-HCl).[1][2] You must adjust the pH to approx 5.5–6.0 (the isoelectric point) with Pyridine or NaOAc to induce precipitation.[1][2]
-
Workup: If oil forms, triturate with diethyl ether or hexane to remove unreacted aldehyde and induce crystallization.[1][2]
📉 Module 2: Stability & Handling (The "Leakage" Issue)
User Query 3: "My solid sample smells strongly of isobutyraldehyde. Is it stable?"
Diagnosis: The compound is undergoing hydrolytic ring opening .[1][2] Thiazolidine formation is reversible.[1][2] In the presence of moisture and acidity, the ring opens, releasing free isobutyraldehyde (volatile, strong odor) and L-cysteine.[1][2]
Mechanistic Pathway: The equilibrium is pH-dependent.[1][2] Low pH (acidic) promotes ring opening (hydrolysis), while neutral/slightly alkaline pH favors the closed ring.[1][2]
Visualizing the Instability:
Caption: Figure 1. The reversible equilibrium of IPTCA. Storage in humid or acidic conditions shifts equilibrium left, releasing volatile aldehyde.[1][2]
Troubleshooting Protocol:
-
Storage: Store at -20°C under desiccant. Moisture is the enemy.[1][2]
-
Formulation: If using in aqueous media for biological assays, prepare fresh. Do not store stock solutions in water for >24 hours unless pH is buffered to 7.0–7.4.[1][2]
-
Rescue: If a sample smells, wash with cold ether (removes aldehyde) and recrystallize from Ethanol/Water.[1][2]
📊 Module 3: Analytical Methods (HPLC/MS)
User Query 4: "I cannot get a single peak in HPLC. The baseline is noisy."[2]
Diagnosis:
-
Isomer Separation: You are likely resolving the cis and trans diastereomers, which is expected.[1][2]
-
On-column Hydrolysis: If your mobile phase is acidic (e.g., 0.1% TFA), the compound may be hydrolyzing during the run, causing peak tailing or baseline rise.[1][2]
Recommended HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) | Standard retention of hydrophobic isopropyl group.[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1][2]5) | Critical: Avoid strong acids (TFA/Formic) to prevent on-column hydrolysis.[1][2] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1][2] |
| Detection | UV 210 nm or MS (ESI+) | Weak chromophore; MS is preferred.[1][2] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard.[1][2] |
Data Interpretation:
-
Mass Spec (ESI+): Look for
m/z.[1][2] -
Fragment Ions: You may see a fragment at 122 m/z (loss of isopropyl group/ring opening) if source fragmentation is high.[1][2]
🧪 Module 4: Biological Application Guide
User Query 5: "How do I use this to deliver Cysteine to cells? What concentration?"
Scientific Basis: IPTCA is a "Pro-drug" of cysteine.[1][2] It enters the cell and is hydrolyzed enzymatically (prolidase-like activity) or non-enzymatically due to cytoplasmic pH, releasing L-cysteine which then supports Glutathione (GSH) synthesis.[1][2]
Experimental Protocol: Cellular Cysteine Loading
-
Solubility: Dissolve IPTCA in PBS (pH 7.4). Solubility is generally >10 mM.[1][2]
-
Timing: Intracellular GSH levels typically peak 12–24 hours after treatment.[1][2]
Workflow Diagram: Cellular Uptake & Metabolism
Caption: Figure 2. IPTCA bypasses extracellular oxidation (Cystine formation), delivering free Cysteine directly for GSH synthesis.[1][2]
📚 References
-
ChemScene . (n.d.).[1][2] 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid Product Information. Retrieved from [1][2]
-
Bustillo Trueba, P., et al. (2021).[1][2][7] Formation of staling aldehydes in different grain bed layers in an industrial scale maltings. Journal of the Institute of Brewing.[1][2][7] Retrieved from [1][2]
-
Filipowska, W. A. (2021).[1][2] Stability of Final Beer: Aldehyde Markers. University of Nottingham & KU Leuven PhD Thesis.[1][2][5] Retrieved from
-
Smolecule . (n.d.). Synthesis and Properties of Thiazolidine-4-carboxylic acids. Retrieved from [1][2]
-
ResearchGate . (2014).[1][2] Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. Retrieved from
Disclaimer: This guide is for research purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 13206-31-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. 2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid [14347-75-2] | Chemsigma [chemsigma.com]
- 9. chemscene.com [chemscene.com]
- 10. Buy 2-Sulfanylideneimidazolidine-4-carboxylic acid | 32348-31-5 [smolecule.com]
Technical Support Center: Synthesis of Thiazolidine-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of thiazolidine-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this common yet nuanced synthetic transformation. Our focus is on anticipating and resolving the practical challenges you may encounter in the lab, ensuring the integrity and success of your experimental outcomes.
Introduction: The Chemistry and Its Challenges
The condensation of L-cysteine with an aldehyde or ketone is a direct and widely utilized method for synthesizing 2-substituted thiazolidine-4-carboxylic acids.[1] These heterocyclic compounds are valuable scaffolds in medicinal chemistry, serving as prodrugs of L-cysteine and exhibiting a range of biological activities.[2][3] While the reaction appears straightforward, its success is contingent on a delicate interplay of reaction conditions, reactant properties, and product stability. Common pitfalls include low yields, the formation of difficult-to-separate diastereomeric mixtures, and unexpected side reactions. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Reaction Initiation and Optimization
Question 1: My reaction is very slow or appears to be incomplete. What are the likely causes and how can I improve the reaction rate and yield?
Answer: A sluggish or incomplete reaction is a frequent issue, often attributable to several factors:
-
Aldehyde Reactivity: Aromatic aldehydes are generally less electrophilic and therefore less reactive than their aliphatic counterparts.[4] Electron-withdrawing groups on the aromatic ring can enhance reactivity, while electron-donating groups will further decrease it.
-
pH of the Reaction Medium: The reaction rate is highly pH-dependent. While traditionally performed in acidic conditions (pH 4-5), some condensations are efficient at neutral or even slightly basic pH.[4][5] The optimal pH can be substrate-specific, and it is advisable to screen a range of pH values.[4]
-
Concentration and Stoichiometry: Low reactant concentrations can lead to a slow reaction rate. Ensure your starting materials are of high purity and consider increasing the concentration or using a slight excess of one reactant.
-
Solvent Choice: The solubility of both L-cysteine and the aldehyde is critical. Ethanol/water mixtures are commonly employed to provide a homogenous reaction medium.[1] For certain substrates, acidified methanol has been shown to be effective.[6]
Troubleshooting Protocol for Low Yield/Slow Reaction:
-
Verify Starting Material Quality: Confirm the purity of your L-cysteine and aldehyde using appropriate analytical techniques (e.g., NMR, melting point).
-
pH Optimization: Set up small-scale parallel reactions at different pH values (e.g., 4.5, 7.0, 8.5) to identify the optimal condition for your specific substrate pairing.[4]
-
Increase Reactant Concentration: If solubility allows, increase the molar concentration of your reactants.
-
Solvent Screening: If the reaction mixture is not homogenous, screen alternative solvent systems (e.g., different ratios of ethanol/water, methanol, or isopropanol/water).
-
Temperature Adjustment: For less reactive aldehydes, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[4] Monitor the reaction closely to avoid potential decomposition.
-
Extend Reaction Time: Monitor the reaction progress over an extended period (up to 48 hours) using TLC or LC-MS to ensure it has reached completion.[4]
Section 2: Managing Side Reactions and Impurities
Question 2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. What are the common side reactions?
Answer: Several side reactions can compete with the desired thiazolidine formation:
-
Oxidation of L-cysteine: The thiol group of L-cysteine is susceptible to oxidation, especially in neutral to alkaline solutions, leading to the formation of cystine (a disulfide-linked dimer).[4]
-
Aldol Condensation: Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation to form aldol adducts.[4]
-
Mercaptal Formation: In acidic solutions, particularly with aromatic aldehydes, the thiazolidine ring can be unstable and may lead to the formation of a mercaptal.[7]
-
Formation of Complex Adducts: With certain aldehydes, such as 2-nitrobenzaldehyde, more complex structures like bicyclic oxazolones can form.[6]
Mitigation Strategies for Side Reactions:
| Side Reaction | Mitigation Strategy |
| Cysteine Oxidation | Use degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Aldol Condensation | Maintain careful control of the pH, avoiding strongly basic conditions.[4] |
| Mercaptal Formation | For aromatic aldehydes, carefully control the acidity and consider running the reaction at a more neutral pH if possible. |
| Complex Adducts | This is highly substrate-dependent. If an unexpected product is formed, thorough characterization is necessary to elucidate its structure and adjust the reaction conditions accordingly. |
Section 3: Stereochemical Control and Diastereomer Separation
Question 3: My product is a mixture of diastereomers. How can I control the stereochemical outcome or separate the isomers?
Answer: The condensation of L-cysteine with an aldehyde generates a new stereocenter at the C2 position of the thiazolidine ring, resulting in a mixture of (2R, 4R) and (2S, 4R) diastereomers.
-
Influence of Solvent on Diastereomeric Ratio: The choice of solvent can influence the diastereomeric ratio. For example, it has been reported that DMSO may favor the formation of the trans isomer, while CDCl₃ can favor the cis isomer.[6]
-
Epimerization: The C2 position is prone to epimerization in solution, especially in the presence of acid or base, via a ring-opening and closing mechanism.[6] This can also occur in NMR solvents, complicating characterization.[6]
-
Separation of Diastereomers:
-
Fractional Crystallization: This classical technique relies on differences in the solubility of the diastereomers in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer may be selectively precipitated.
-
Column Chromatography: While challenging, separation of diastereomers by flash column chromatography on silica gel is sometimes possible. Careful selection of the eluent system is crucial.
-
Chiral HPLC: This is a powerful analytical and preparative method for separating stereoisomers using a chiral stationary phase.[7]
-
Workflow for Diastereomer Separation:
Caption: Approaches to Diastereomer Separation.
Protocol for Separation of Diastereomers by Fractional Crystallization:
-
Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at an elevated temperature to achieve saturation.
-
Slow Cooling: Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Analysis: Observe which solvent system provides crystalline material. Analyze the composition of the crystals and the mother liquor by NMR or HPLC to determine if enrichment of one diastereomer has occurred.
-
Scale-up: Once a suitable solvent is identified, perform the crystallization on a larger scale. If necessary, multiple recrystallizations can be performed to improve the diastereomeric purity.
Section 4: Purification and Characterization
Question 4: I'm having trouble purifying my product by recrystallization. What are some common issues and solutions?
Answer: Recrystallization is the most common method for purifying thiazolidine-4-carboxylic acids. However, several issues can arise:
-
Oiling Out: The compound may separate as an oil rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, a portion of the solvent can be evaporated to concentrate the solution.[8]
-
Poor Recovery: High solubility of the product in the recrystallization solvent, even at low temperatures, can lead to poor recovery. Ensure the solution is thoroughly cooled in an ice bath before filtration.[9] Also, use a minimal amount of cold solvent to wash the crystals during filtration.[9]
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol/water mixtures are often a good starting point.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Saturation: Add small portions of the hot solvent until the solid just dissolves.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and air-dry.
Question 5: My NMR spectrum is complex and the diastereomeric ratio seems to change. What is happening?
Answer: As mentioned previously, epimerization at the C2 position can occur in NMR solvents, leading to a change in the diastereomeric ratio over time.[6] This is a key consideration during characterization. To obtain a more accurate representation of the diastereomeric ratio of the solid, it is advisable to acquire the NMR spectrum as quickly as possible after dissolving the sample. If epimerization is a significant issue, derivatization of the secondary amine (e.g., by N-acylation) can "lock" the stereocenter at C2 and prevent this phenomenon.[10]
Key Reaction Mechanisms and Workflows
General Synthesis Workflow:
Caption: General workflow for synthesis and purification.
Mechanism of Thiazolidine Formation:
The formation of the thiazolidine ring proceeds through the initial formation of a Schiff base (imine) between the amino group of cysteine and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group to form the five-membered ring.
Caption: Simplified reaction mechanism.
References
- Bustillo Trueba, P. J., et al. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
-
Zhang, Y., et al. (2020). Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. Journal of Agricultural and Food Chemistry, 68(40), 11285–11294. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 14(10), 2004-2015. [Link]
- Crisp, M. J., et al. (2018).
- Pastorello, C., et al. (1990). NMR Determination of absolute configurations in 2-alkylthiazolidine-4-carboxylic acids. Journal of Heterocyclic Chemistry, 27(4), 999-1002.
- ES2320914B1. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
-
Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 14(10), 2004-2015. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Suneetha, A., et al. (2020). Application of Design of Experiments (DoE) for the Optimization of Derivatization Reaction for the Separation of L-Cysteine and L-Cystine by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 10(4), 194-201.
- Mahdy, A. R. E., et al. (2016).
-
EPFL. (n.d.). Guide for crystallization. [Link]
- Benedini, F., et al. (1991). Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. Il Farmaco, 46(7-8), 901-912.
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
-
Li, A. D., & Arhart, R. J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Journal of Visualized Experiments, (85), e51322. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. [Link]
-
Shah, S. A. A., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 28(11), 4509. [Link]
- Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 14(10), 2004-2015.
-
Arif, M., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]
- Kim, H., & Shin, Y. (2012). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Analytical Chemistry, 84(21), 9327-9333.
-
Bîcu, E., et al. (2013). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 18(9), 10481-10499. [Link]
- Al Kury, L. T., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment.
-
SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. [Link]
-
University of Rochester. (n.d.). How To: Improve Yield. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 14(10), 2004-2015. [Link]
- Al-Ja'afreh, J. Y., et al. (2000). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 54(4), 238-242.
- De Geyter, E., et al. (2017). (A) Scheme of the condensation between propionaldehyde and L-cysteine via thiazolidine formation. (B) Representative 1 H-NMR spectra at pD 5 and pD 7.4 of the starting material L-cysteine and the reaction mixture recorded after 5 and 120 minutes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function | Scilit [scilit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. rsc.org [rsc.org]
Technical Support Center: Enhancing the Bioavailability of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (Letosteine)
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals actively working on formulations involving 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, a compound commonly known as Letosteine. Letosteine is a mucolytic agent and a prodrug of L-cysteine, valued for its antioxidant properties and its role in replenishing glutathione stores.[1][2][3] Enhancing its oral bioavailability is critical to maximizing its therapeutic potential.
This document provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (Letosteine) and its primary mechanism of action?
Letosteine is a thiazolidine derivative that acts as a prodrug, delivering L-cysteine into the body. Its primary therapeutic effect is as a mucolytic agent, where it helps to break down and reduce the viscosity of mucus in the respiratory tract.[1][4] This is achieved through the action of its thiol group, which can disrupt disulfide bonds in mucus glycoproteins.[1] Additionally, by providing L-cysteine, it supports the synthesis of glutathione (GSH), the body's primary endogenous antioxidant, giving it antioxidant properties.[1][2][3]
Q2: What are the main factors limiting the oral bioavailability of Letosteine?
While studies in rats have suggested that oral absorption of Letosteine is complete based on radiolabeled compound analysis, the bioavailability of the parent drug can be influenced by several factors before it reaches systemic circulation.[5] These include:
-
Aqueous Solubility: As a carboxylic acid, its solubility is pH-dependent. Low solubility in the acidic environment of the stomach can limit its dissolution rate, a prerequisite for absorption.
-
Gastrointestinal (GI) Stability: The thiazolidine ring can be susceptible to hydrolysis, especially at low pH, potentially leading to degradation before absorption.
-
Pre-systemic Metabolism (First-Pass Effect): Letosteine undergoes rapid and extensive metabolism.[5] While this is the intended mechanism to release L-cysteine, extensive metabolism in the gut wall or liver can significantly reduce the amount of intact parent drug reaching the systemic circulation.[1]
Q3: How does the Biopharmaceutics Classification System (BCS) apply to Letosteine?
A full BCS classification would require definitive experimental data for its aqueous solubility and intestinal permeability.
-
Solubility: Based on its structure as a carboxylic acid, its solubility is expected to be pH-dependent. Thiazolidine-4-carboxylic acid itself has a reported water solubility of 28.5 g/L, which is relatively high.[6][7] However, the 2-(Propan-2-yl) substitution may alter this.
-
Permeability: Given that rat studies show complete absorption of the radiolabeled molecule, its permeability is likely high.[5] Based on this preliminary assessment, Letosteine could potentially be a BCS Class 1 (High Solubility, High Permeability) or Class 3 (High Solubility, Low Permeability) compound, depending on whether its permeability is limited by factors like active transport or efflux. Precise classification requires standardized in vitro assays.
Q4: What are the known metabolic pathways for Letosteine?
Metabolic studies in rats show that Letosteine is extensively metabolized.[5] The primary pathway involves the cleavage of the thiazolidine ring to release L-cysteine.[5] This L-cysteine is then incorporated into its normal physiological pathways, which can include synthesis into glutathione or further metabolism into hypotaurine, taurine, and inorganic sulfate, which are excreted in the urine.[5]
Q5: Are there specific formulation strategies known to improve the bioavailability of thiazolidine derivatives?
Yes, various strategies have been explored for related thiazolidine compounds. These approaches aim to overcome limitations in solubility or permeability.
-
Lipid-Based Formulations: Increasing the lipophilicity of thiazolidine derivatives through chemical modification has been shown to improve bioavailability characteristics.[8]
-
Cyclodextrin Complexation: For other thiazolidine derivatives with poor solubility, complexation with hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been shown to significantly enhance oral bioavailability.[9]
-
Prodrugs: While Letosteine is already a prodrug for cysteine, further modifications to create prodrugs of the parent molecule itself could be explored to enhance specific absorption pathways.[2][3][10]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low or Inconsistent Aqueous Solubility
-
Symptoms:
-
Difficulty achieving desired concentrations in aqueous buffers.
-
Precipitation of the compound during in vitro dissolution testing.
-
High variability between replicate measurements in solubility assays.
-
-
Probable Causes:
-
pH Effects: Letosteine is a carboxylic acid with an acidic pKa (predicted around 1.84) and a basic pKa (predicted around 7.29).[11] Its solubility will be lowest at acidic pH values (like in the stomach) and will increase as the pH rises above its pKa in the intestine.
-
Polymorphism: Different crystalline forms of the solid drug may exhibit different solubility profiles.
-
Common Ion Effect: Use of buffers containing ions that can form less soluble salts with the compound.
-
-
Solutions & Methodologies:
-
Characterize pH-Solubility Profile: Systematically measure the solubility of Letosteine across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). This is a foundational step for any formulation development.
-
Salt Formation: Investigate the formation of highly soluble salts (e.g., sodium or potassium salts) to improve dissolution rates. This is a common and effective strategy for acidic drugs.
-
Use of Excipients: Screen various pharmaceutical-grade co-solvents (e.g., propylene glycol, ethanol), surfactants (e.g., Tween® 80, SLS), or complexing agents (e.g., cyclodextrins) to identify excipients that enhance solubility.[9]
-
Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can significantly improve the dissolution rate of poorly soluble compounds according to the Noyes-Whitney equation.
-
-
Prepare Buffers: Prepare a series of buffers (e.g., 0.1N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8).
-
Drug Addition: Add an excess amount of Letosteine powder to a known volume of each buffer in separate sealed vials. Ensure the amount added is sufficient to achieve a saturated solution with visible solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of dissolved Letosteine using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
Problem 2: Evidence of Low Intestinal Permeability
-
Symptoms:
-
Low apparent permeability coefficient (Papp) values in Caco-2 cell monolayer assays.
-
High efflux ratio (>2) in bi-directional Caco-2 assays, suggesting the involvement of efflux transporters like P-glycoprotein (P-gp).
-
Low fraction of drug absorbed in in situ intestinal perfusion models.
-
-
Probable Causes:
-
Efflux Transporter Activity: The compound may be a substrate for apically located efflux transporters (e.g., P-gp, BCRP) in enterocytes, which actively pump the drug back into the intestinal lumen.
-
Poor Passive Diffusion: The physicochemical properties of the molecule (e.g., polarity, size, hydrogen bonding capacity) may not be optimal for passive transcellular transport.
-
Metabolism in Caco-2 cells: The cells may be metabolizing the compound, leading to an underestimation of its permeability.
-
-
Solutions & Methodologies:
-
Conduct Bi-Directional Caco-2 Assay: This is the standard method to differentiate between poor passive permeability and active efflux. Measure transport from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 is a strong indicator of active efflux.
-
Use of Permeation Enhancers: Screen formulations containing well-characterized and regulatory-accepted permeation enhancers that can transiently open tight junctions or inhibit efflux pumps.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways, which can bypass some efflux transporters.
-
Problem 3: Suspected High First-Pass Metabolism
-
Symptoms:
-
Low oral bioavailability (F%) in pharmacokinetic studies despite good aqueous solubility and permeability.
-
High levels of metabolites and very low levels of the parent drug detected in portal or systemic circulation after oral administration.[5]
-
Significant degradation observed when incubated with liver microsomes or S9 fractions in vitro.
-
-
Probable Causes:
-
Extensive Hepatic Metabolism: The drug is rapidly metabolized by enzymes in the liver (e.g., Cytochrome P450 enzymes) after being absorbed from the intestine.[1]
-
Gut Wall Metabolism: Metabolism can also occur in the enterocytes of the intestinal wall before the drug even reaches the liver.
-
-
Solutions & Methodologies:
-
In Vitro Metabolic Stability Assays: Use human or animal liver microsomes or S9 fractions to determine the intrinsic clearance of Letosteine. A short half-life in these systems indicates rapid metabolism.
-
Enteric Coating: If the primary issue is degradation in the acidic environment of the stomach, an enteric-coated formulation that dissolves only in the higher pH of the small intestine can protect the drug. Letosteine is sometimes administered in gastroresistant capsules for this reason.[12]
-
Buccal or Sublingual Delivery: For drugs with very high first-pass metabolism, alternative delivery routes that bypass the liver can be considered. Buccal administration, for example, allows the drug to be absorbed directly into systemic circulation, avoiding the portal vein and first-pass effect.[13]
-
Section 3: Data & Visualization
Data Presentation
Table 1: Hypothetical pH-Solubility Profile for Letosteine
| pH of Medium | Buffer System | Solubility (mg/mL) at 37°C |
| 1.2 | 0.1 N HCl | 0.5 ± 0.1 |
| 4.5 | Acetate Buffer | 3.2 ± 0.4 |
| 6.8 | Phosphate Buffer | 15.8 ± 1.2 |
| 7.4 | Phosphate Buffer | 21.5 ± 1.9 |
Table 2: Example Caco-2 Permeability Data for Different Letosteine Formulations
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Letosteine in Buffer | 1.5 | 6.0 | 4.0 |
| Letosteine + P-gp Inhibitor | 5.5 | 6.2 | 1.1 |
| Letosteine SMEDDS | 7.8 | 8.1 | 1.0 |
Diagrams
Diagram 1: Experimental Workflow for Troubleshooting Bioavailability
Caption: Metabolic conversion of Letosteine after oral administration.
References
-
Gachon F, et al. (1988). Disposition and metabolism of letosteine in rats. Drug Metabolism and Disposition, 16(6):853-857. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Letosteine? Patsnap Synapse. [Link]
-
Choi, H. G., et al. (2006). Enhanced bioavailability of a new thiazolidine derivative FPFS-410, an antidiabetic and lipid-lowering drug, after oral administration of its hydroxypropyl-beta-cyclodextrin complex to bile duct-cannulated rats. Journal of Pharmaceutical Sciences, 95(8):1771-82. [Link]
-
Pérez-Marín, E., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. [Link]
-
Li, J., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative Medicine and Cellular Longevity. [Link]
-
Li, J., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. PubMed. [Link]
-
Nagalakshmi, B., et al. (2021). An Orally Bioavailable (Mice) Prodrug of Glutathione. Antioxidants. [Link]
-
NCATS. LETOSTEINE. Inxight Drugs. [Link]
-
Wikipedia. (2023). Letosteine. Wikipedia. [Link]
-
Drug Central. letosteine. Drug Central. [Link]
-
LookChem. Cas 34592-47-7,L(-)-Thiazolidine-4-carboxylic acid. lookchem.com. [Link]
-
Colandrea, E., et al. (2005). Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route. Journal of Clinical Pharmacology, 45(12):1416-24. [Link]
Sources
- 1. What is the mechanism of Letosteine? [synapse.patsnap.com]
- 2. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - ProQuest [proquest.com]
- 3. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LETOSTEINE [drugs.ncats.io]
- 5. Disposition and metabolism of letosteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. L(-)-Thiazolidine-4-carboxylic acid | 34592-47-7 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced bioavailability of a new thiazolidine derivative FPFS-410, an antidiabetic and lipid-lowering drug, after oral administration of its hydroxypropyl-beta-cyclodextrin complex to bile duct-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Orally Bioavailable (Mice) Prodrug of Glutathione [mdpi.com]
- 11. letosteine [drugcentral.org]
- 12. Letosteine - Wikipedia [en.wikipedia.org]
- 13. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, a promising L-cysteine prodrug candidate. It is designed for researchers, scientists, and drug development professionals seeking to objectively assess its performance against other alternatives, supported by robust experimental data. This document offers a detailed, step-by-step approach, from initial in vitro screening to in vivo validation, while explaining the scientific rationale behind each experimental choice.
Introduction: The Rationale for Cysteine Prodrugs
Cellular oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in a wide range of pathologies, including liver damage, neurodegenerative diseases, and cancer. Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in detoxifying ROS and maintaining cellular redox homeostasis. The synthesis of GSH is often rate-limited by the availability of L-cysteine.
Direct supplementation with L-cysteine is often impractical due to its instability and potential for toxicity. This has led to the development of L-cysteine prodrugs, which are designed to deliver L-cysteine into cells more efficiently and safely. 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid belongs to a class of 2-substituted thiazolidine-4-carboxylic acids that are hypothesized to act as L-cysteine prodrugs. The proposed mechanism involves the non-enzymatic cleavage of the thiazolidine ring within the cell, releasing free L-cysteine, which then becomes available for GSH synthesis.
This guide will outline a series of experiments to validate this proposed mechanism and compare the efficacy of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid with the well-established cysteine prodrug, N-acetylcysteine (NAC), and other structural analogs.
Experimental Workflow for Validation
The validation process will follow a logical progression from simple, high-throughput in vitro assays to a more complex and physiologically relevant in vivo model.
Caption: Experimental workflow for validating the biological activity of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
Comparative Compounds
To provide a robust comparison, the following compounds should be included in the experimental design:
| Compound | Role | Rationale |
| 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | Test Compound | The subject of the investigation. |
| N-Acetylcysteine (NAC) | Positive Control / Comparator 1 | A well-established, clinically used L-cysteine prodrug and antioxidant.[1][2] |
| 2-Methyl-1,3-thiazolidine-4-carboxylic acid | Structural Analog / Comparator 2 | A closely related analog to assess the effect of the alkyl substituent at the 2-position on activity. |
| 2-n-Propyl-1,3-thiazolidine-4-carboxylic acid | Structural Analog / Comparator 3 | Another related analog to further explore the structure-activity relationship of the 2-alkyl substituent. |
| Vehicle Control | Negative Control | The solvent used to dissolve the test compounds (e.g., sterile water or DMSO), to control for any effects of the vehicle itself. |
PART 1: In Vitro Validation
Cell Line Selection
The human hepatoma cell line HepG2 is an appropriate model for these studies. HepG2 cells are widely used in toxicological and oxidative stress research due to their liver-like characteristics, including the expression of metabolic enzymes.[3][4][5][6][7]
DPPH Radical Scavenging Assay
Objective: To assess the direct antioxidant potential of the test compound in a cell-free system.
Causality: While the primary hypothesized mechanism is as a cysteine prodrug, it is important to rule out any significant direct radical scavenging activity.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[8][9]
-
Sample Preparation: Prepare serial dilutions of the test compound, NAC, and other comparators in methanol.
-
Reaction: Mix equal volumes of the DPPH solution and the sample solutions in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Expected Outcome: It is anticipated that the direct radical scavenging activity of the thiazolidine derivatives will be minimal compared to a standard antioxidant like ascorbic acid.
Cell Viability Assay under Oxidative Stress
Objective: To determine the cytoprotective effect of the test compound against an oxidative insult.
Causality: This assay will establish whether pretreatment with the compound can protect cells from death induced by oxidative stress.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pretreatment: Treat the cells with various concentrations of the test compound, NAC, and other comparators for a predetermined time (e.g., 24 hours). A typical starting concentration range for NAC in cell culture is 1-5 mM.[9]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a cytotoxic concentration of an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a defined period (e.g., 4-6 hours).[3][6]
-
Cell Viability Assessment: Measure cell viability using a standard method like the MTT or MTS assay.
-
Data Analysis: Plot cell viability against the concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration) for cytoprotection.
Intracellular ROS Measurement
Objective: To quantify the reduction in intracellular ROS levels by the test compound.
Causality: This assay directly measures the ability of the compound to mitigate the primary driver of oxidative stress.
Protocol:
-
Cell Seeding and Pretreatment: Follow the same procedure as the cell viability assay.
-
Induction of Oxidative Stress: Induce oxidative stress as described above.
-
ROS Detection: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Intracellular Glutathione (GSH) Measurement
Objective: To determine if the cytoprotective effects are mediated by an increase in intracellular GSH levels.
Causality: This is a key experiment to validate the proposed mechanism of action as a cysteine prodrug leading to GSH synthesis.
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells and treat them with the test compounds for a suitable duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
GSH Quantification: Measure the total and oxidized glutathione (GSSG) levels using a commercially available kit, often based on the enzymatic recycling method with glutathione reductase.[11][12]
-
Data Analysis: Calculate the GSH/GSSG ratio, which is a sensitive indicator of oxidative stress. An increase in total GSH and a higher GSH/GSSG ratio would support the hypothesis.
Intracellular Cysteine Measurement
Objective: To directly confirm the release of cysteine from the prodrug.
Causality: This provides direct evidence that the thiazolidine ring is cleaved to release L-cysteine.
Protocol:
-
Cell Seeding and Treatment: Treat HepG2 cells with the test compounds.
-
Sample Preparation: Lyse the cells and stabilize the free thiols using a derivatizing agent like N-ethylmaleimide (NEM) or monobromobimane.[13][14]
-
Analytical Measurement: Quantify the intracellular cysteine levels using a sensitive and specific analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
Apoptosis Assay (Caspase-3 Activity)
Objective: To assess the effect of the test compound on the apoptotic pathway induced by oxidative stress.
Causality: Oxidative stress can lead to apoptosis. This assay will determine if the compound's protective effects extend to inhibiting this programmed cell death pathway.
Protocol:
-
Cell Seeding, Pretreatment, and Induction of Oxidative Stress: Follow the same procedure as the cell viability assay.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Caspase-3 Activity Measurement: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit. These kits typically use a specific caspase-3 substrate that releases a fluorescent or colored molecule upon cleavage.[15][16][17]
PART 2: In Vivo Validation
Animal Model Selection
The acetaminophen (APAP)-induced hepatotoxicity model in mice is a well-established and clinically relevant model for studying drug-induced liver injury and the protective role of glutathione.[4][7]
Acetaminophen-Induced Hepatotoxicity Model
Objective: To evaluate the in vivo efficacy of the test compound in protecting against drug-induced liver injury.
Causality: This model will determine if the cytoprotective effects observed in vitro translate to a whole-organism setting.
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.
-
Fasting: Fast the mice overnight before the experiment to deplete basal glutathione levels, which sensitizes them to APAP toxicity.[4]
-
Pretreatment: Administer the test compound, NAC, and other comparators via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before APAP administration. A common in vivo dose for NAC is in the range of 100-1200 mg/kg.[15]
-
APAP Administration: Administer a hepatotoxic dose of acetaminophen (e.g., 300 mg/kg, intraperitoneally).[4][7]
-
Sample Collection: At a specified time point after APAP administration (e.g., 6 or 24 hours), euthanize the mice and collect blood and liver tissue samples.
Assessment of Liver Injury
Objective: To quantify the extent of liver damage.
Protocol:
-
Serum Alanine Aminotransferase (ALT) Measurement: Measure the levels of ALT in the serum. ALT is a liver enzyme that is released into the bloodstream upon liver cell damage, making it a sensitive biomarker of hepatotoxicity.[4]
-
Liver Histopathology: Fix a portion of the liver tissue in formalin, embed it in paraffin, and stain with hematoxylin and eosin (H&E). A pathologist should then blindly score the liver sections for the extent of necrosis and inflammation.
Measurement of Liver Tissue Glutathione
Objective: To confirm the mechanism of action in vivo.
Protocol:
-
Tissue Homogenization: Homogenize a portion of the snap-frozen liver tissue.
-
GSH Quantification: Measure the total and oxidized glutathione levels in the liver homogenates using a commercial kit.
Data Presentation and Comparison
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy Summary
| Compound | DPPH Scavenging IC₅₀ (µM) | Cytoprotection EC₅₀ (µM) | % ROS Reduction (at EC₅₀) | % GSH Increase (at EC₅₀) | Caspase-3 Inhibition (at EC₅₀) |
| 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |||||
| N-Acetylcysteine (NAC) | |||||
| 2-Methyl-1,3-thiazolidine-4-carboxylic acid | |||||
| 2-n-Propyl-1,3-thiazolidine-4-carboxylic acid |
Table 2: In Vivo Efficacy in Acetaminophen-Induced Hepatotoxicity Model
| Treatment Group | Serum ALT (U/L) | Liver Necrosis Score | Liver GSH (nmol/mg protein) |
| Vehicle Control + Saline | |||
| Vehicle Control + APAP | |||
| 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid + APAP | |||
| N-Acetylcysteine (NAC) + APAP | |||
| 2-Methyl-1,3-thiazolidine-4-carboxylic acid + APAP | |||
| 2-n-Propyl-1,3-thiazolidine-4-carboxylic acid + APAP |
Signaling Pathway Diagram
Caption: Proposed mechanism of action for 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid in mitigating oxidative stress.
Conclusion
This comprehensive guide provides a robust framework for the validation of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid as a potential L-cysteine prodrug. By following this structured approach, researchers can generate high-quality, comparative data to assess its biological activity and therapeutic potential. The combination of in vitro and in vivo experiments will provide a thorough understanding of its mechanism of action and its efficacy in a physiologically relevant context.
References
- Filo. (2025, September 21). Detailed Protocol of DPPH Assay.
- ResearchGate. (2016, February 1). Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture?
- He, L., et al. (2015). N-Acetyl-Serotonin Protects HepG2 Cells from Oxidative Stress Injury Induced by Hydrogen Peroxide.
- BenchChem. (2025). Technical Support Center: Optimizing N-Acetylcysteine (NAC)
- Scribd. DPPH Assay Protocol for Antioxidant Activity.
- MolPort. 2-methyl-1,3-thiazolidine-4-carboxylic acid | 4165-32-6.
- Jaeschke, H., et al. (2011). Acetaminophen-Induced Hepatotoxicity in Mice Occurs with Inhibition of Activity and Nitration of Mitochondrial Manganese Superoxide Dismutase. The Journal of Pharmacology and Experimental Therapeutics.
- PCBIS. Measurement of intracellular reactive oxygen species (ROS).
- Northwest Life Science Specialties, LLC.
- Kim, H., et al. (2011). Black rice extract protected HepG2 cells from oxidative stress-induced cell death via ERK1/2 and Akt activation. Journal of the Korean Society for Applied Biological Chemistry.
- Ramachandran, A., & Jaeschke, H. (2018). Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type. Toxicology Letters.
- SciSpace. N-Acetyl cysteine does not prevent liver toxicity from chronic low-dose plus subacute high-dose paracetamol exposure in young or.
- Frontiers. (2022, August 9). N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review.
- ResearchGate.
- ChemScene. 2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid.
- MDPI. (2024, July 11). N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice.
- Icahn School of Medicine at Mount Sinai. (2015, April 15). Acetaminophen-induced acute liver injury in mice.
- Bio-protocol. (2021). 4.4. DPPH Assay.
- ChemicalBook. 2-methyl-1,3-thiazolidine-4-carboxylic acid.
- ResearchGate. (2026, February 2). Best practices for cysteine analysis.
- Sigma-Aldrich. Caspase-3 Assay Kit.
- National Cancer Institute's Nanotechnology Characterization Laboratory. (2016, April 15).
- BD Biosciences. BD Pharmingen™ Caspase-3 Assay Kit.
- Santa Cruz Biotechnology. 2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid.
- Fisher Scientific.
- MP Biomedicals. Caspase 3 Activity Assay Kit.
- Xia & He Publishing.
- ChemicalBook. (2026, January 13). L(-)-Thiazolidine-4-carboxylic acid | 34592-47-7.
- Request PDF. (2025, August 6). Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type.
- National Institutes of Health. (2026). Best practices for cysteine analysis - PMC.
- Bio-protocol.
- Promega Corporation. Oxidative Stress Assays | Reactive Oxygen Species Detection.
- MDPI. (2023, July 26). DPPH Radical Scavenging Assay.
- ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.
- Request PDF. (2025, August 7).
- ResearchGate. Best practices for cysteine analysis.
- Labtoo. Oxidative stress & ROS detection - In vitro assays.
- ResearchGate.
- RJ-ROBBINS. (2026, February 25). N-Acetyl-Vysteine: Wonder Drug?
- National Institutes of Health. (2021, January 9).
- Food Research. (2020, August 3).
- National Institutes of Health.
- Royal Society of Chemistry. Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe.
Sources
- 1. N-Acetyl-Serotonin Protects HepG2 Cells from Oxidative Stress Injury Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways [mdpi.com]
- 3. Mitigating Hyperglycaemic Oxidative Stress in HepG2 Cells: The Role of Carica papaya Leaf and Root Extracts in Promoting Glucose Uptake and Antioxidant Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Black rice extract protected HepG2 cells from oxidative stress-induced cell death via ERK1/2 and Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methyl-1,3-thiazole-4-carboxylic acid | CAS 35272-15-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid | C7H9NO2S | CID 22573065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-hexyl-1,3-thiazolidine-4-carboxylic acid | 14347-74-1 [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
- 17. scispace.com [scispace.com]
A Comparative Guide to Cysteine Prodrugs: Evaluating 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid Against Established Alternatives
Introduction: The Critical Role of Cysteine and Glutathione
In the landscape of cellular biochemistry, the tripeptide glutathione (GSH) stands as the most abundant endogenous antioxidant, a master regulator of intracellular redox balance.[1][2] Its synthesis and replenishment are paramount for protecting cells from damage induced by reactive oxygen species (ROS), a common pathogenic factor in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and xenobiotic-induced toxicity.[1][3] The synthesis of GSH is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1][4]
Crucially, the availability of the amino acid L-cysteine is the rate-limiting factor in this pathway.[4] However, direct administration of L-cysteine as a therapeutic agent is impractical due to its instability, rapid oxidation to the less soluble cystine, and potential for toxicity at high concentrations.[1][4] This challenge has catalyzed the development of cysteine prodrugs—modified and more stable precursors that can efficiently cross cellular membranes and deliver cysteine to the intracellular environment, thereby bolstering GSH synthesis.[1][5]
This guide provides an in-depth comparative analysis of several key cysteine prodrugs, with a focus on 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid and its analogs, such as 2-(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA). We will objectively evaluate its performance against two widely studied alternatives: N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylate (OTC), providing supporting experimental data and protocols for researchers in the field.
The Glutathione Synthesis Pathway: A Cellular Defense Mechanism
The intracellular synthesis of glutathione from its constituent amino acids—glutamate, cysteine, and glycine—is a fundamental cellular process. Understanding this pathway is key to appreciating the mechanism of action for all cysteine prodrugs.
Comparative Performance: An Evidence-Based Analysis
The choice of a cysteine prodrug for a specific research or therapeutic application depends on its pharmacokinetic profile, efficacy in the target tissue, and mechanism of action. Below is a summary of their key characteristics.
| Feature | 2-(Alkyl)-Thiazolidine-4-Carboxylic Acid (e.g., PTCA) | L-2-oxothiazolidine-4-carboxylate (OTC) | N-acetylcysteine (NAC) |
| Chemical Structure | Thiazolidine ring with an alkyl group at C2 | Thiazolidine ring with a ketone group at C2 | N-acetylated L-cysteine |
| Cysteine Release | Non-enzymatic hydrolysis [6][7] | Enzymatic (5-oxoprolinase) [8][9] | Enzymatic (Deacetylase) [3][10] |
| Bioavailability | Generally good oral bioavailability, tunable by C2 substituent. | Good oral bioavailability. [11] | Low oral bioavailability (<10%) due to extensive first-pass metabolism. [3][12] |
| Key Applications | Anti-inflammatory (e.g., IBD models),[6][13] protection against xenobiotic toxicity. [7] | GSH depletion states,[9] ARDS,[9] HIV,[9] neuroprotection,[11][14] AMD. [15][16] | Acetaminophen overdose,[17] mucolytic agent,[17] COPD,[10] psychiatric disorders. [17] |
| Noted Advantages | Demonstrated superior efficacy in some preclinical inflammatory models. [6] | Targeted intracellular release via specific enzyme. | Long history of clinical use and established safety profile. [3][10] |
| Noted Limitations | Less extensive clinical data compared to NAC and OTC. | Efficacy can depend on the expression and activity of 5-oxoprolinase. | Low bioavailability requires high doses. [12] |
Supporting Experimental Data
A key study directly compared the efficacy of PTCA with other cysteine/GSH-repleting agents in a dextran sodium sulfate (DSS)-induced colitis mouse model, a well-established model for inflammatory bowel disease (IBD). [6][13] Table 1: Comparative Efficacy in DSS-Induced Colitis Model [6][13]
| Treatment Group | Weight Loss (%) | Colonic Lesion Score (0-4) | Hepatic GSH Levels (vs Control) | Intestinal GSH/GSSG Ratio |
|---|---|---|---|---|
| Control | 0% | 0 | 100% | 9.0 |
| DSS + Vehicle | ~15% | ~3.5 | Depleted (P < 0.001) | 5.6 |
| DSS + PTCA | Significantly Reduced | ~1.0 (P < 0.01) | Normalized (P > 0.05) | Normalized |
| DSS + RibCys * | Significantly Reduced | ~1.5 (P < 0.01) | Normalized (P > 0.05) | Not Reported |
| DSS + CySSG † | Moderately Reduced | ~2.5 (P < 0.05) | Normalized (P > 0.05) | Not Reported |
*RibCys (D-Ribose-L-cysteine) is another thiazolidine-based cysteine prodrug. †CySSG (L-cysteine-glutathione mixed sulfide) is a GSH delivery agent.
The results from this study indicate that while all prodrugs offered protection, PTCA therapy was superior in improving the parameters of colitis. [6]It significantly attenuated colonic lesions and normalized the intestinal redox status, as indicated by the GSH/GSSG ratio. [6]This suggests that for certain inflammatory conditions characterized by high oxidative stress, the specific delivery mechanism and pharmacokinetic profile of PTCA may offer a therapeutic advantage.
Experimental Protocols for Prodrug Evaluation
To ensure scientific integrity, any investigation into cysteine prodrugs must be built upon robust and reproducible methodologies. Here, we outline a self-validating experimental workflow for comparing prodrug efficacy in an in vivo model of oxidative stress.
Protocol 1: In Vivo Efficacy in a DSS-Induced Colitis Model
This protocol is adapted from methodologies used to evaluate PTCA and other prodrugs. [6][13]
-
Animal Model and Acclimatization:
-
Use male ICR or BALB/c mice (6-8 weeks old).
-
Acclimatize animals for one week with standard chow and water ad libitum.
-
-
Prodrug Administration:
-
Divide mice into experimental groups (e.g., Control, DSS+Vehicle, DSS+Prodrug A, DSS+Prodrug B).
-
Incorporate prodrugs into chow at a specified concentration (e.g., 1% w/w) or administer via oral gavage daily. Begin prodrug administration 3 days prior to DSS induction.
-
Rationale: Pre-treatment allows for the elevation of systemic and tissue-specific GSH levels, providing a protective baseline before the inflammatory insult.
-
-
Induction of Colitis:
-
Replace drinking water with a solution of 2-5% (w/v) Dextran Sodium Sulfate (DSS) for 5-7 days for the DSS-treated groups. The control group continues to receive normal water.
-
-
Monitoring and Endpoint Analysis:
-
Monitor daily for weight loss, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
At the end of the study period, euthanize animals and collect colon and liver tissues.
-
-
Histological Analysis:
-
Fix a section of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score sections blindly for inflammation severity, ulceration, and crypt damage.
-
-
Biochemical Analysis (see Protocol 2):
-
Flash-freeze colon and liver tissues in liquid nitrogen for subsequent analysis of GSH and GSSG levels.
-
Protocol 2: Quantification of GSH and GSSG via HPLC
This is a standard method for assessing the redox state of a tissue.
-
Sample Preparation:
-
Homogenize ~50-100 mg of frozen tissue in 10 volumes of cold 5% metaphosphoric acid (MPA).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (acid-soluble fraction).
-
Rationale: MPA is a protein-precipitating agent that stabilizes thiols and prevents their auto-oxidation during sample processing.
-
-
Derivatization (for GSSG):
-
To a portion of the supernatant, add 2-vinylpyridine to derivatize the GSH, preventing it from being measured along with GSSG.
-
Add triethanolamine to adjust the pH.
-
-
HPLC Analysis:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and an electrochemical detector.
-
Inject the prepared samples (one for total GSH, one for GSSG).
-
Run a mobile phase gradient to separate GSH and GSSG.
-
-
Quantification:
-
Quantify GSH and GSSG concentrations by comparing peak areas to those of known standards.
-
Calculate the GSH/GSSG ratio, a sensitive indicator of oxidative stress. [18]
-
Conclusion and Future Directions
The development of cysteine prodrugs has provided invaluable tools for combating conditions rooted in oxidative stress and GSH depletion.
-
N-acetylcysteine (NAC) remains a clinical stalwart, its utility proven over decades, though its low bioavailability is a significant drawback. [3][10]* L-2-oxothiazolidine-4-carboxylate (OTC) offers a more targeted approach, relying on enzymatic activation for intracellular cysteine release, and has shown promise in a range of conditions. [9][15]* 2-(Alkyl)-thiazolidine-4-carboxylic acids , including PTCA, represent a highly promising and versatile class of cysteine prodrugs. As demonstrated in preclinical models of inflammatory disease, their specific chemical structure allows for potent biological activity, in some cases superior to other agents. [6]The ability to modify the C2 substituent provides a strategic handle for tuning pharmacokinetic properties, opening avenues for developing next-generation prodrugs optimized for specific tissues or diseases.
Future research should focus on direct, head-to-head clinical comparisons of these lead compounds in relevant patient populations. Furthermore, exploring novel thiazolidine derivatives, including those like 2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, could yield candidates with enhanced efficacy, better blood-brain barrier penetration, or improved tissue-specific delivery, further refining our ability to modulate the cornerstone of cellular antioxidant defense. [23][24][25]
References
-
Jain, A., Mårtensson, J., Stole, E., Auld, P. A., & Meister, A. (2002). Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice(1). PubMed. [Link]
-
Accaoui, M. J., & Kassa, R. M. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules. [Link]
-
Dratz, M. B., & DeQuattro, V. (1989). Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine. Journal of pharmaceutical sciences. [Link]
-
Oz, H. S., Chen, T. S., & Nagasawa, H. T. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Translational Research. [Link]
-
Al-Hariri, M., & Zib, A. A. (2024). Effect of the cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid on in vivo platelet activation, oxidative stress, and procoagulant responses induced by waterpipe smoke exposure in mice. Frontiers in Pharmacology. [Link]
-
Ni, G., Zheng, L., Su, H., & Yu, B. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative Medicine and Cellular Longevity. [Link]
-
Ni, G., Zheng, L., Su, H., & Yu, B. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative Medicine and Cellular Longevity. [Link]
-
Kandil, S., & Ghattas, M. A. (2013). N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology. [Link]
-
Park, K. H., Kim, J. K., Park, J. W., & Lee, K. U. (2002). Antidiabetic effect of a prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, through CD38 dimerization and internalization. The Journal of biological chemistry. [Link]
-
Oz, H. S., Chen, T. S., & Nagasawa, H. T. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Translational research : the journal of laboratory and clinical medicine. [Link]
-
Mårtensson, J., & Meister, A. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of pharmacology and experimental therapeutics. [Link]
-
Nagasawa, H. T. (2008). Development of a novel glutathione repleting agent, L-2-oxothiazolidine-4-carboxylic acid (Procysteine®). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Ni, G., Zheng, L., Su, H., & Yu, B. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative medicine and cellular longevity. [Link]
-
Promsote, W., Ananth, S., Veeranan-Karmegam, R., Lambert, N., Chan, C. C., Ganapathy, V., & Martin, P. M. (2012). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science. [Link]
-
Fraternale, A., Paoletti, M. F., Casabianca, A., Oiry, J., Clayette, P., & Magnani, M. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules (Basel, Switzerland). [Link]
-
Roberts, J. C., Francetic, D. J., & Zera, R. T. (2008). Development of a novel glutathione repleting agent, L-2-oxothiazolidine-4-carboxylic acid (Procysteine®). ResearchGate. [Link]
-
Tenório, M. C. D. S., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. D., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants. [Link]
-
Dodd, S., & Morris, G. (2023). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. Nutrients. [Link]
-
Fraternale, A., Paoletti, M. F., Casabianca, A., Oiry, J., Clayette, P., & Magnani, M. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. ResearchGate. [Link]
-
No Author. (Date unavailable). Acetylcysteine. Wikipedia. [Link]
- Baker, D. A., & Madayag, A. (2009). Cysteine and cystine prodrugs to treat schizophrenia and reduce drug cravings.
-
Shefner, J. M., & Cudkowicz, M. E. (1998). The pharmacokinetics and pharmacodynamics of Procysteine in amyotrophic lateral sclerosis. Neurology. [Link]
-
Shefner, J. M., Rea, C., & Lemon, B. (1998). The pharmacokinetics and pharmaco-dynamics of Procysteine in amyotrophic lateral sclerosis. Neurology. [Link]
-
Roberts, J. C., Nagasawa, H. T., Zera, R. T., Fricke, R. F., & Goon, D. J. (1987). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Scilit. [Link]
-
Ni, G., Zheng, L., Su, H., & Yu, B. (2022). Review Article Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. SciSpace. [Link]
-
Santoro, A., & Cazzola, M. (2022). N-acetylcysteine (NAC) and Its Role in Clinical Practice Management of Cystic Fibrosis (CF): A Review. Journal of Clinical Medicine. [Link]
-
Kudo, S., & Nagasaki, Y. (2023). Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment. Pharmaceutics. [Link]
-
No Author. (2014). 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters. RSC Advances. [Link]
- No Author. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
-
Dizdar, N., & Lind, E. (2000). Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice. Cancer chemotherapy and pharmacology. [Link]
-
No Author. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
No Author. (Date unavailable). 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid. PubChem. [Link]
-
No Author. (2025). (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]
-
Promsote, W., Ananth, S., Veeranan-Karmegam, R., Lambert, N., Chan, C. C., Ganapathy, V., & Martin, P. M. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Journal of cellular and molecular medicine. [Link]
-
No Author. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. [Link]
- No Author. (1997). Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents.
-
No Author. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules. [Link]
-
No Author. (Date unavailable). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Frontiers | Effect of the cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid on in vivo platelet activation, oxidative stress, and procoagulant responses induced by waterpipe smoke exposure in mice [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. WO2009100431A1 - Cysteine and cystine prodrugs to treat schizophrenia and reduce drug cravings - Google Patents [patents.google.com]
- 13. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and pharmaco-dynamics of Procysteine in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (Pidotimod) and N-acetylcysteine (NAC) for Respiratory Illness
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for respiratory illnesses, both 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, commonly known as Pidotimod, and N-acetylcysteine (NAC) have carved out significant roles. However, their clinical applications are guided by fundamentally different mechanisms of action. This guide provides an in-depth, objective comparison of their efficacy, supported by experimental data, to inform research and drug development professionals.
Introduction to the Compounds
Pidotimod is a synthetic dipeptide with immunomodulatory properties.[1] It is primarily recognized for its ability to stimulate both innate and adaptive immunity, making it a therapeutic option for the prevention of recurrent respiratory and urinary tract infections, particularly in pediatric populations.[1][2]
N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and is well-established for its multifaceted therapeutic actions.[3] It functions as a mucolytic agent, a potent antioxidant, and an anti-inflammatory compound.[3][4] Its applications are broad, ranging from the management of chronic obstructive pulmonary disease (COPD) and bronchitis to its use as an antidote for acetaminophen poisoning.[5][6]
Molecular Structures
The distinct chemical structures of Pidotimod and NAC underpin their different pharmacological activities.
Caption: Molecular structures of Pidotimod and N-acetylcysteine.
Comparative Analysis of Mechanisms of Action
The primary distinction between Pidotimod and NAC lies in their mechanisms of action. Pidotimod is an immunomodulator, directly targeting and enhancing the body's immune response, while NAC's effects are primarily centered on its antioxidant and mucolytic properties.
Pidotimod: An Immunomodulatory Approach
Pidotimod's efficacy stems from its ability to bolster both innate and adaptive immune responses.[2][7] It has been shown to:
-
Activate Dendritic Cells (DCs): Pidotimod promotes the maturation and function of DCs, which are crucial for initiating the adaptive immune response.[2][8]
-
Enhance T-lymphocyte Activity: It stimulates the proliferation and activity of T-lymphocytes, key players in cell-mediated immunity.[2]
-
Modulate Cytokine Production: Pidotimod can increase the production of cytokines such as IL-2 and IFN-γ, which are important for a robust immune response.[7][8]
Caption: Pidotimod's immunomodulatory signaling pathway.
N-acetylcysteine: A Multifaceted Antioxidant and Mucolytic
NAC's therapeutic effects are attributed to several interconnected mechanisms:[4]
-
Mucolytic Action: NAC's free sulfhydryl group can break disulfide bonds in mucoproteins, reducing mucus viscosity and facilitating its clearance from the airways.[5]
-
Direct Antioxidant Activity: The same sulfhydryl group can directly scavenge reactive oxygen species (ROS).[5]
-
Indirect Antioxidant Activity: NAC is a precursor to L-cysteine, a key component for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[9][10] By replenishing GSH levels, NAC enhances the body's capacity to neutralize oxidative stress.[10]
-
Anti-inflammatory Effects: NAC can inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB.[4]
Caption: Multifaceted mechanism of action of N-acetylcysteine.
Comparative Efficacy: A Review of Clinical Data
Pidotimod in Recurrent Respiratory Infections (RRIs) in Children
Clinical evidence strongly supports the use of Pidotimod in reducing the frequency of RRIs in children.[5][11]
| Clinical Endpoint | Pidotimod + Standard Treatment vs. Standard Treatment Alone | Reference |
| Reduction in Lower Respiratory Tract Infections | Relative Risk (RR) 1.59 (95% CI 1.45-1.74, p < 0.00001) | [12] |
| Reduction in Mean Number of Acute Respiratory Episodes | From 3.84 ± 0.85 at baseline to 0.48 ± 0.51 at follow-up (p<0.0001) | [1] |
| Reduction in Antibiotic Use | Significantly decreased in the Pidotimod group | [12] |
| Increase in Serum Immunoglobulins (IgG, IgA, IgM) | Significantly improved with Pidotimod administration | [12] |
| Increase in T-lymphocyte Subtypes (CD3+, CD4+) | Significantly improved with Pidotimod administration | [12] |
N-acetylcysteine in Chronic Obstructive Pulmonary Disease (COPD)
Numerous studies and meta-analyses have evaluated the efficacy of NAC in preventing exacerbations in patients with COPD, with some variability in outcomes depending on the dosage and patient population.[4][9]
| Clinical Endpoint | N-acetylcysteine vs. Placebo | Reference |
| Reduction in COPD Exacerbations (Overall) | Relative Risk (RR) 0.75 (95% CI 0.66–0.84, p<0.01) | [4] |
| Reduction in Moderate or Severe Exacerbations (Annual Rate) | 24% lower in the NAC group (0.34 vs. 0.45 per patient-year) | [9] |
| Effect of High-Dose NAC (>600 mg/day) on Exacerbations | Significant reduction in exacerbation rate (RR 0.65, 95% CI 0.49–0.88, p=0.03) | [4] |
| Effect of Low-Dose NAC (≤600 mg/day) on Exacerbations | Significant protection against exacerbations (RR 0.76, 95% CI 0.65–0.89, p<0.01) | [4] |
Experimental Protocols
In Vitro Assessment of Pidotimod's Immunomodulatory Activity
The immunomodulatory effects of Pidotimod can be assessed in vitro using primary human immune cells.
Objective: To evaluate the effect of Pidotimod on the maturation of dendritic cells (DCs) and T-cell proliferation.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Generation of Monocyte-Derived DCs: Culture PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
DC Maturation Assay:
-
Treat immature DCs with Pidotimod (e.g., 10, 50, 100 µg/mL) for 48 hours. Use LPS as a positive control for DC maturation.
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR).
-
Analyze the expression of these markers by flow cytometry. An upregulation of these markers indicates DC maturation.[13]
-
-
T-Cell Proliferation Assay:
-
Co-culture the Pidotimod-treated DCs with allogeneic naive CD4+ T-cells isolated from a different donor.
-
After 3-5 days, assess T-cell proliferation using a CFSE dilution assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine). Increased proliferation indicates enhanced T-cell activation by the Pidotimod-matured DCs.
-
Measurement of N-acetylcysteine's Antioxidant Capacity
The antioxidant potential of NAC can be determined through various in vitro assays that measure its ability to scavenge free radicals or protect against oxidative damage.
Objective: To quantify the antioxidant capacity of NAC using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of NAC in a suitable solvent (e.g., water or methanol).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of NAC to the wells. Use a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of NAC required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of NAC.
-
Conclusion and Future Perspectives
Pidotimod and N-acetylcysteine represent two distinct yet valuable therapeutic strategies for managing respiratory diseases.
Pidotimod acts as an immunomodulator, enhancing the body's own defense mechanisms.[2] Its primary clinical utility lies in the prevention of recurrent respiratory infections, particularly in children with a history of such infections.[5][11] The evidence suggests that by stimulating both innate and adaptive immunity, Pidotimod can reduce the frequency and severity of these episodes.[12]
N-acetylcysteine , on the other hand, is a versatile agent with well-documented mucolytic, antioxidant, and anti-inflammatory properties.[4] Its main application in respiratory medicine is in the management of chronic conditions characterized by excessive mucus production and oxidative stress, such as COPD.[5] Clinical data supports its role in reducing the frequency of exacerbations in these patients.[4]
-
Choose Pidotimod for: Prophylaxis of recurrent respiratory infections, especially in pediatric patients, where an underlying immune system immaturity or dysfunction is suspected.
-
Choose N-acetylcysteine for: Management of chronic respiratory diseases like COPD and chronic bronchitis, where mucus hypersecretion and oxidative stress are key pathological features.
While no direct comparative studies exist, the available evidence strongly suggests that the choice between these two agents should be guided by the underlying pathophysiology of the respiratory condition and the specific therapeutic goal. Future research could explore the potential for combination therapy in select patient populations, where both immune modulation and antioxidant support may be beneficial.
References
- Cazzola, M., Calzetta, L., Page, C., Jardim, J., Chuchalin, A. G., Rogliani, P., & Matera, M. G. (2015). Influence of N-acetylcysteine on chronic bronchitis or COPD exacerbations: a meta-analysis.
- Ganapathy, S., Bhatia, R., Nivangune, K., Muchhala, S., & Jain, R. (2019). Review on the role of pidotimod in recurrent respiratory infections in children.
- Zheng, J. P., Wen, F. Q., Bai, C. X., Wan, H. Y., Kang, J., Chen, P., ... & Zhong, N. S. (2014). Twice daily N-acetylcysteine 600 mg for exacerbations of chronic obstructive pulmonary disease (PANTHEON): a randomised, double-blind placebo-controlled trial.
- Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Ciappellano, S., ... & Fumagalli, L. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762.
- Ciprandi, G., & Marseglia, G. L. (2024). Pidotimod in pediatrics: new evidence and future perspectives.
- Acharya, T. C., Nivangune, K., Muchhala, S., & Jain, R. (2019). Effectiveness and safety of pidotimod in recurrent respiratory infections in children: a pilot study.
- Man, L., & Licari, A. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod.
- Elgar, K. (2022). N-acetylcysteine: a review of clinical use and efficacy. Nutritional Medicine Journal, 1(3), 26-45.
-
National Center for Biotechnology Information. (n.d.). N-acetylcysteine. In StatPearls. Retrieved from [Link]
-
Niu, H., Wang, R., Jia, Y. T., & Cai, Y. (2019). Pidotimod, an immunostimulant in pediatric recurrent respiratory tract infections: A meta-analysis of randomized controlled trials. International immunopharmacology, 67, 35–45. [Link]
- Di Renzo, M., et al. (2025, August 10). The in vitro Effect of Pidotimod on Some Immune Functions in Cancer Patients.
- Shen, Y., et al. (2014). Effect of High/Low Dose N-Acetylcysteine on Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-analysis. COPD: Journal of Chronic Obstructive Pulmonary Disease, 11(3), 351-358.
- Wang, Y., et al. (2023). The efficacy of N-acetylcysteine in chronic obstructive pulmonary disease patients: a meta-analysis. Frontiers in Pharmacology, 14, 1125376.
- Niu, H., Wang, R., Jia, Y. T., & Cai, Y. (2019). Pidotimod, an immunostimulant in pediatric recurrent respiratory tract infections: A meta-analysis of randomized controlled trials.
- Zuin, R., Palamidese, A., Negrin, R., Catozzo, L., Scarda, A., & Balbinot, M. (2005). N-acetylcysteine in patients with COPD exacerbations associated with increased sputum.
- Rogliani, P., Matera, M. G., Page, C., Puxeddu, E., Cazzola, M., & Calzetta, L. (2019). The evidence of the use of oral N-acetylcysteine in the reduction and the prevention of exacerbations in chronic obstructive. MedCrave online journal of immunology, 2(5), 107-113.
- Calzetta, L., et al. (2024). N-acetylcysteine Treatment in Chronic Obstructive Pulmonary Disease (COPD) and Chronic Bronchitis/Pre-COPD: Distinct Meta-analyses. Journal of Clinical Medicine, 13(6), 1765.
- Kerksick, C., & Willoughby, D. (2005). The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress. Journal of the International Society of Sports Nutrition, 2(2), 38-44.
- Tse, H. N., Raiteri, L., Wong, K. Y., Yee, K. S., Ng, L. Y., Wai, K. Y., ... & Lam, W. K. (2013). High-dose N-acetylcysteine in stable COPD: the 1-year, double-blind, randomized, placebo-controlled HIACE study. Chest, 144(1), 106-118.
- Velazquez, C. A., & Mintzer, E. (2024).
- Esposito, S., Garziano, M., Rainone, V., Trabattoni, D., Biasin, M., Senatore, L., ... & Clerici, M. (2015). Immunomodulatory activity of pidotimod administered with standard antibiotic therapy in children hospitalized for community-acquired pneumonia.
- Mahashur, A., Thomas, P. K., Mehta, P., Nivangune, K., Muchhala, S., & Jain, R. (2019). Pidotimod: In-depth review of current evidence. Lung India : official organ of Indian Chest Society, 36(5), 422–433.
- Man, L., & Licari, A. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod.
- Sharma, M., & Kumar, S. (2024). Pidotimod as an Immunomodulator: An Unsung Warrior to Restore Immune Dysregulation in Acute and Chronic Lung Disease. SAR Journal of Medical Case Reports, 5(2), 1-7.
- Mahashur, A., Thomas, P. K., Mehta, P., Nivangune, K., Muchhala, S., & Jain, R. (2019). Pidotimod: In-depth review of current evidence. Lung India, 36(5), 422-433.
- Sanguanrungsirikul, S., Suttajit, M., & Lailerd, N. (2011). N-Acetylcysteine Supplementation Controls Total Antioxidant Capacity, Creatine Kinase, Lactate, and Tumor Necrotic Factor-Alpha against Oxidative Stress Induced by Graded Exercise in Sedentary Men. Journal of the International Society of Sports Nutrition, 8, 8.
- Calzetta, L., Page, C., Rogliani, P., & Matera, M. G. (2019). Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine.
- Zhang, Y., et al. (2025). Comparative Efficacy of Nutritional Supplements in Modulating Lung Function and Exercise Capacity in COPD Patients: A Network Meta-Analysis. Nutrients, 17(10), 2269.
- Ogony, J., et al. (2008). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Journal of Applied Toxicology, 28(7), 845-853.
- Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129.
- Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 7(10), 326.
- Rahman, I. (2008). Antioxidant pharmacological therapies for COPD. Current opinion in pharmacology, 8(3), 262-269.
- He, F., & Zuo, L. (2015). COPD: balancing oxidants and antioxidants. Dove Medical Press, 10, 209-217.
- Biswal, S. (2008). Antioxidant therapeutic advances in COPD. British journal of clinical pharmacology, 65(2), 163-165.
- Ciprandi, G., et al. (2025). An Italian multidisciplinary Delphi Consensus on new insights about the clinical relevance of Pidotimod.
Sources
- 1. ijpediatrics.com [ijpediatrics.com]
- 2. N-Acetylcysteine and exacerbations of chronic obstructive pulmonary disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Review on the role of pidotimod in recurrent respiratory infections in children | Indian Journal of Child Health [mansapublishers.com]
- 6. mrmjournal.org [mrmjournal.org]
- 7. N-acetylcysteine Treatment in Chronic Obstructive Pulmonary Disease (COPD) and Chronic Bronchitis/Pre-COPD: Distinct Meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjhid.org [mjhid.org]
- 9. examine.com [examine.com]
- 10. scilit.com [scilit.com]
- 11. mrmjournal.org [mrmjournal.org]
- 12. Pidotimod, an immunostimulant in pediatric recurrent respiratory tract infections: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory activity of pidotimod administered with standard antibiotic therapy in children hospitalized for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid analogs.
An In-Depth Comparative Guide to the Structure-Activity Relationship of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid Analogs as L-Cysteine Prodrugs
For researchers and scientists in drug development, understanding the nuances of prodrug design is paramount for optimizing therapeutic efficacy and bioavailability. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid and its analogs, focusing on their function as intracellular L-cysteine delivery agents. We will delve into the critical structural features that govern their biological activity, supported by comparative experimental data and detailed protocols.
The Core Concept: L-Cysteine Prodrugs for Cellular Protection
2-Substituted-1,3-thiazolidine-4-carboxylic acids are a class of compounds designed to act as prodrugs of the amino acid L-cysteine.[1][2][3][4][5] L-cysteine is a crucial precursor to glutathione (GSH), a primary intracellular antioxidant and a key player in detoxification pathways. Direct administration of L-cysteine is often hampered by its poor stability and low cellular uptake. The thiazolidine scaffold cleverly circumvents this by masking the reactive functional groups of L-cysteine, allowing for more efficient transport into the cell.
The central mechanism of action involves the intracellular, non-enzymatic cleavage of the thiazolidine ring.[1] This process releases L-cysteine, which can then be incorporated into the glutathione synthesis pathway, thereby replenishing cellular GSH levels. This is particularly relevant in conditions of oxidative stress or toxicity where GSH stores are depleted, such as in acetaminophen-induced hepatotoxicity.[1][2]
Caption: Intracellular conversion of the prodrug to L-cysteine for glutathione synthesis.
Decoding the Structure-Activity Relationship
The biological efficacy of these thiazolidine analogs is exquisitely sensitive to their stereochemistry and the nature of the substituent at the 2-position.
The Critical Role of Stereochemistry at C4
The stereochemistry at the 4-position of the thiazolidine ring, which is derived from the parent amino acid, is non-negotiable for activity. All biologically active analogs are derived from L-cysteine, resulting in an (R)-configuration at the C4 position.[1] Studies have unequivocally shown that the corresponding (S)-enantiomer, derived from D-cysteine, is devoid of protective activity.[1] This stereospecificity underscores the biological requirement for the natural L-enantiomer of cysteine for its subsequent incorporation into glutathione.
Influence of the C2-Substituent on Hepatoprotective Activity
The substituent at the 2-position, which originates from the aldehyde used in the synthesis, significantly modulates the compound's protective effect. A key study evaluated a series of 2-alkyl and 2-aryl substituted thiazolidine-4(R)-carboxylic acids for their ability to protect mice against lethal doses of acetaminophen.[1]
| Compound | C2-Substituent | Relative Protective Effect |
| 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (Target) | Isopropyl | Potent (Inferred) |
| 2-Methyl-1,3-thiazolidine-4-carboxylic acid | Methyl | Potent |
| 2-n-Propyl-1,3-thiazolidine-4-carboxylic acid | n-Propyl | Potent |
| 2-n-Pentyl-1,3-thiazolidine-4-carboxylic acid | n-Pentyl | Potent |
| 2-Ethyl-1,3-thiazolidine-4-carboxylic acid | Ethyl | Less Potent |
| 2-Phenyl-1,3-thiazolidine-4-carboxylic acid | Phenyl | Less Potent |
| 2-(4-Pyridyl)-1,3-thiazolidine-4-carboxylic acid | 4-Pyridyl | Less Potent |
Data sourced from Nagasawa et al. (1984)[1]
The data reveals that small, unbranched alkyl groups (methyl, n-propyl, n-pentyl) at the C2 position confer nearly equipotent protective effects.[1] While direct data for the isopropyl group (the topic of this guide) is not explicitly listed in this seminal study, its structural similarity to the potent methyl and n-propyl analogs suggests it would also exhibit a strong protective effect. The slightly reduced potency of the ethyl analog is an interesting outlier that may warrant further investigation. In contrast, bulky aryl substituents appear to diminish the protective capacity of the molecule.[1]
Impact on Other Biological Activities
Beyond hepatoprotection, these analogs have been explored for other therapeutic applications, with the C2 substituent playing a key role in defining their activity profile.
-
Antioxidant Activity: In a series of 2-aryl thiazolidine-4-carboxylic acids, the antioxidant potential was found to be dependent on the nature and position of substituents on the aromatic ring.[6] Compounds bearing electron-donating groups, such as a methoxy (-OCH3) group, demonstrated superior DPPH radical scavenging activity compared to those with electron-withdrawing groups like -Cl, -F, or -NO2.[6] This suggests that for direct antioxidant effects, in addition to L-cysteine delivery, the electronic properties of the C2 substituent are a critical design element.
-
Urease Inhibition: Interestingly, for the inhibition of the urease enzyme, substitution at the 2-position appears to be detrimental. A study combining molecular docking and in vitro testing revealed that the unsubstituted (4R)-thiazolidine carboxylic acid was the most potent inhibitor.[7] The data indicated that while the 4R-carboxylic acid moiety is crucial for chelating the nickel ions in the urease active site, any substitution at C2 reduces this inhibitory activity.[7]
Experimental Protocols for Performance Evaluation
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
In Vivo Acetaminophen-Induced Hepatotoxicity Model
This protocol is a standard for evaluating the hepatoprotective effects of L-cysteine prodrugs.[1]
Objective: To determine the ability of a test compound to protect mice from a lethal dose of acetaminophen.
Methodology:
-
Animal Model: Male Swiss-Webster mice (or a similar strain), weighing 20-25g, are used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Dosing:
-
The test compound (e.g., 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid) is dissolved in a suitable vehicle (e.g., saline or 1% carboxymethylcellulose).
-
Mice are administered the test compound via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 1-2 mmol/kg).
-
Control groups receive the vehicle only.
-
-
Acetaminophen Challenge: 30 minutes after administration of the test compound or vehicle, all mice are challenged with a lethal dose (LD90) of acetaminophen (e.g., 350-400 mg/kg) administered intraperitoneally.
-
Observation: The animals are monitored for 48 hours, and the number of survivors in each group is recorded.
-
Histology (Optional): At the end of the observation period, surviving animals can be euthanized, and their livers collected for histological examination to assess the degree of necrosis and cellular damage.
Caption: Workflow for the in vivo acetaminophen-induced hepatotoxicity assay.
Conclusion and Future Directions
The 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid scaffold represents a highly effective and tunable platform for the intracellular delivery of L-cysteine. The structure-activity relationship is clearly defined by several key principles:
-
The (R)-stereochemistry at C4 is absolutely required for activity.
-
Small alkyl substituents at C2, including isopropyl, are optimal for hepatoprotective effects.
-
Aryl substituents at C2 may be beneficial for other activities like direct antioxidant effects but are less effective for hepatoprotection and detrimental for urease inhibition.
For drug development professionals, these findings provide a rational basis for the design of next-generation L-cysteine prodrugs. Future research could focus on fine-tuning the C2 substituent to balance potency with pharmacokinetic properties or exploring modifications at the N3 position to enhance cell permeability or target specific tissues. The strategic application of these SAR principles will undoubtedly lead to the development of more effective therapies for conditions rooted in oxidative stress and glutathione depletion.
References
-
Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. [Link]
- BenchChem. (n.d.). A Comparative Analysis of the Bioactivity of 2-Aryl-1,3-Thiazolidin-4-one Derivatives in Diverse Biological Models. BenchChem.
-
Zhu, W., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348. [Link]
- Grizik, S. I., et al. (1993). Synthesis and biological activity of derivatives of thiazolidine-4-carboxylic acid and thiazolidino[3,4-a]piperazine-5,8-dione. Pharmaceutical Chemistry Journal, 27, 583-586.
-
Jagtap, R. M., Sakate, S. S., Pardeshi, S. K., & Rizvi, M. A. (2022). Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research (Vol. 76). Nova Science Publishers. [Link]
-
Włodek, L., Radomski, J., & Wróbel, M. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. Biochemical Pharmacology, 46(1), 190-193. [Link]
-
Ahmad, A., et al. (2015). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Medicinal Chemistry Research, 24, 3687-3693. [Link]
- Ahmad, A., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1373-1378.
- Request PDF. (n.d.). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid.
- Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
-
Tan, T., et al. (2009). Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry, 44(10), 3961-3968. [Link]
- ACS Publications. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry.
- Scilit. (n.d.). Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. Scilit.
- Request PDF. (n.d.). ChemInform Abstract: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives.
- ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
- ResearchGate. (n.d.). Structure of thiazolidine-4-carboxylic acids, where R = R 0 = H (A1), R...
-
Lee, Y. C., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1347-1355. [Link]
- Organic Pharmaceutical Chemistry: Prodrugs. (n.d.).
- MDPI. (n.d.).
-
DeLeve, L. D., & Kaplowitz, N. (1990). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1033-1039. [Link]
- MDPI. (n.d.).
- PubChem. (n.d.). 2-Oxo-1,3-thiazolidine-4-carboxylic acid. PubChem.
Sources
- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
comparative analysis of different synthesis methods for 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Introduction
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound derived from the essential amino acid L-cysteine, serves as a crucial chiral building block in medicinal chemistry and drug development. As a prodrug of L-cysteine, it can facilitate the intracellular delivery of this vital amino acid, which is a precursor to the master antioxidant, glutathione.[1] Its structure, featuring a thiazolidine ring, is a scaffold found in numerous pharmacologically active molecules, including antibiotics like penicillin.[2] The efficiency, yield, and purity of its synthesis are therefore of paramount importance for researchers.
This guide provides an in-depth comparative analysis of the primary synthesis methods for 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid. Moving beyond simple protocols, we will explore the underlying chemical principles, the rationale behind experimental choices, and the impact of reaction parameters on the final outcome. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the synthesis method best suited for their specific application, whether for small-scale research or large-scale production.
Core Synthesis Principle: Cyclocondensation of L-Cysteine and Isobutyraldehyde
The formation of the 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid ring system is achieved through a well-established cyclocondensation reaction between L-cysteine and isobutyraldehyde (2-methylpropanal). This reaction leverages the two distinct nucleophilic centers within the cysteine molecule: the thiol (-SH) group and the primary amine (-NH₂) group.
The precise mechanism involves the formation of an intermediate, though there is some discussion about the initial step. One pathway proposes the initial nucleophilic attack of the highly reactive thiol group on the carbonyl carbon of the aldehyde to form a hemithioacetal. This is followed by an intramolecular attack by the amino group, which condenses with the hydroxyl of the hemithioacetal, eliminating a molecule of water to close the five-membered thiazolidine ring.[3] An alternative pathway suggests the initial formation of an imine (Schiff base) between the amino group and the aldehyde, followed by a rapid intramolecular cyclization via the attack of the thiol group on the imine carbon.[3] Regardless of the initial event, both pathways converge to the same stable heterocyclic product.
Caption: General reaction pathway for the synthesis of the target compound.
Comparative Analysis of Synthesis Methodologies
While the core reaction is consistent, the experimental conditions under which it is performed can be varied significantly. These variations define the different synthesis methods, each with its own set of advantages and drawbacks.
Method 1: Aqueous/Alcoholic Condensation at Ambient Temperature
This is the most widely reported and straightforward method for synthesizing 2-substituted thiazolidine-4-carboxylic acids.[1][2] It relies on the intrinsic reactivity of the starting materials under mild, environmentally benign conditions.
Causality Behind Experimental Choices:
-
Solvent System (Water/Ethanol): L-cysteine hydrochloride is readily soluble in water, while isobutyraldehyde is soluble in ethanol. A mixed aqueous/alcoholic system ensures that both reactants are in the same phase, maximizing reaction efficiency. Water also acts as the solvent for the base (e.g., sodium acetate) and as the byproduct of the condensation.
-
Base (Sodium Acetate): L-cysteine is typically used as its hydrochloride salt for stability and solubility. A mild base like sodium acetate is added to deprotonate the ammonium group of cysteine, liberating the free amine which is essential for its role as a nucleophile.[2] Using a strong base is avoided as it can promote the self-condensation (aldol condensation) of isobutyraldehyde.[4]
-
Temperature (Room Temperature): The reaction is typically exothermic and proceeds efficiently at ambient temperatures. This avoids the need for heating, reducing energy consumption and minimizing the formation of potential side products. The primary trade-off is a longer reaction time, often requiring 12-24 hours of stirring.[2]
Detailed Experimental Protocol (Method 1)
-
Reactant Preparation: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in deionized water. Add sodium acetate (1.0-1.1 eq) to the solution and stir until fully dissolved.
-
Aldehyde Addition: In a separate beaker, dissolve isobutyraldehyde (1.0-1.2 eq) in ethanol.
-
Reaction Initiation: Add the ethanolic solution of isobutyraldehyde to the aqueous cysteine solution in a single portion.
-
Reaction Progress: Stir the resulting mixture vigorously at room temperature (20-25°C) for 24 hours. The formation of a white precipitate indicates product formation.
-
Product Isolation: After 24 hours, cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Purification: Collect the white solid product by suction filtration. Wash the filter cake several times with cold ethanol to remove any unreacted aldehyde and other impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Method 2: Acid-Catalyzed Synthesis in Anhydrous Solvent
An alternative approach involves using an acid catalyst in a non-aqueous solvent, typically boiling methanol.[5] This method aims to accelerate the reaction rate.
Causality Behind Experimental Choices:
-
Catalyst (Acid): A catalytic amount of a strong acid (e.g., HCl) protonates the carbonyl oxygen of isobutyraldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the thiol or amine group of cysteine, thereby accelerating the reaction.
-
Solvent (Methanol): Anhydrous methanol serves as a solvent for both reactants. However, its use introduces a significant risk of a side reaction: the Fischer esterification of the carboxylic acid group on the thiazolidine ring, which can reduce the yield of the desired product.
-
Temperature (Reflux): Heating the reaction to the boiling point of the solvent (methanol, ~65°C) provides the necessary activation energy to overcome the reaction barrier more quickly than at room temperature. This significantly reduces the reaction time compared to Method 1.
Method 3: One-Pot Enzymatic Synthesis
A modern, "green chemistry" approach involves the use of enzymes to catalyze the formation of the thiazolidine ring. While not yet widely reported for this specific molecule, the principles have been established for related compounds.[6] This method involves the in situ generation of L-cysteine from a precursor, which then immediately reacts with the aldehyde in the same pot.
Causality Behind Experimental Choices:
-
Enzyme System: This process could utilize a microorganism or an isolated enzyme capable of converting a precursor like 2-amino-thiazoline-4-carboxylic acid (ATC) into L-cysteine.[6] The key advantage is that the L-cysteine is generated slowly and reacts immediately, keeping its free concentration low and potentially reducing side reactions.
-
Aqueous Buffer (pH 7-9.5): The reaction is carried out in an aqueous buffer system optimized for the enzyme's activity. The pH is typically neutral to slightly basic.[6]
-
Temperature (30-50°C): The temperature is maintained within the optimal range for the specific enzyme being used to ensure maximum catalytic activity and stability.[6]
Data Summary and Comparison
| Parameter | Method 1: Aqueous/Alcoholic | Method 2: Acid-Catalyzed | Method 3: Enzymatic |
| Typical Yield | High (often >80%)[2] | Moderate to High | Potentially High |
| Reaction Time | 12 - 24 hours[2] | 2 - 6 hours[5] | 12 - 24 hours[6] |
| Temperature | Room Temperature (20-25°C) | Reflux (~65°C in MeOH) | 30 - 50°C |
| Catalyst | Mild Base (e.g., NaOAc) | Strong Acid (e.g., HCl) | Enzyme |
| Solvent | Water / Ethanol | Methanol / Organic Solvent | Aqueous Buffer |
| Key Advantage | Simple, mild conditions, high yield, easy workup. | Significantly faster reaction rate. | High specificity, environmentally friendly. |
| Key Disadvantage | Long reaction time. | Risk of ester side-product formation. | Enzyme cost and availability, process optimization. |
Workflow Visualization
Caption: High-level workflow comparison of the three primary synthesis methods.
Conclusion and Recommendations
The synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is most commonly and reliably achieved through the direct condensation of L-cysteine and isobutyraldehyde in a mixed aqueous/alcoholic medium at room temperature (Method 1). This method stands out for its operational simplicity, high yields, mild conditions, and straightforward purification, making it the recommended choice for most laboratory-scale applications. The primary drawback is the long reaction time, which may be a limiting factor in high-throughput settings.
For applications where speed is critical, the acid-catalyzed approach (Method 2) offers a significant reduction in reaction time. However, researchers must be prepared to address the potential for Fischer esterification as a side reaction, which may necessitate more complex purification steps and could lower the overall yield of the desired carboxylic acid.
The enzymatic route (Method 3) represents a promising green alternative, though it is currently less established for this specific molecule. It offers the potential for high selectivity under very mild conditions but requires significant initial investment in process development and enzyme sourcing. It is best suited for specialized applications where stereochemical purity and environmental impact are the highest priorities.
Ultimately, the choice of synthesis method will depend on a balance of factors including the required scale, available equipment, time constraints, and the desired purity of the final product.
References
- Zia-ur-Rehman, M., et al. (2018). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 31(5).
- García-García, A., et al. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
- Yokozeki, K., et al. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
- Abdel-Wahab, B. F., et al. (2019).
- Crimmins, M. T., & DeBaillie, A. C. (2006). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 83, 170.
- Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research, Volume 76. Nova Science Publishers.
- Al-Ostath, A., et al. (2024). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2368087.
- El-Sayed, N. N. E., et al. (2017). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
- Singh, S., et al. (2023). A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones: Review Article.
- Sokołowski, J., et al. (2019). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scientific Research Publishing.
- Merino, P., et al. (2013). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid.
- Hagemeyer, H. J. (1957). Condensation of isobutyraldehyde with lower aliphatic aldehydes.
- Wang, J., et al. (2015).
- Van der Veken, P. (2009). Reaction of an aldehyde with cysteine can result, among others, in...
- Pearson, A. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR.
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Analytes: 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (Synonym: 2-isopropyl-1,3-thiazolidine-4-carboxylic acid; 2MP-CYS)
Introduction & Chemical Context
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (2MP-CYS) is a critical biomarker and intermediate formed via the non-enzymatic condensation of L-cysteine and 2-methylpropanal (isobutyraldehyde). In pharmaceutical development, thiazolidine derivatives are evaluated as prodrugs for targeted sulfhydryl delivery and as hepatoprotectants. In food chemistry and brewing, 2MP-CYS acts as a "bound-state" reservoir for staling aldehydes, surviving thermal processing only to slowly hydrolyze and release off-flavors over time .
Due to its zwitterionic nature—possessing both a secondary amine and a carboxylic acid group—quantifying 2MP-CYS in complex biological or food matrices presents significant analytical challenges. This guide provides a rigorous cross-validation of three primary analytical platforms: LC-MS/MS , GC-MS , and HPLC-UV , objectively comparing their performance, detailing the causality behind sample preparation choices, and providing self-validating experimental protocols.
Methodological Cross-Validation Matrix
To ensure scientific integrity, the selection of an analytical method must align with the sample matrix and required sensitivity.
Platform A: LC-MS/MS (The Gold Standard)
-
Mechanism & Causality: LC-MS/MS is the premier choice for intact quantification. Because 2MP-CYS is highly polar and zwitterionic, it exhibits poor retention on traditional reversed-phase columns. Utilizing a modified C18 column with high aqueous compatibility or a Hydrophilic Interaction Liquid Chromatography (HILIC) column ensures adequate retention. Positive Electrospray Ionization (ESI+) is utilized because the secondary amine in the thiazolidine ring readily accepts a proton, forming a stable
ion . -
Self-Validation: Matrix effects (ion suppression/enhancement) are mitigated using Stable Isotope Dilution Analysis (SIDA).
Platform B: GC-MS (Volatile Profiling)
-
Mechanism & Causality: Direct GC-MS analysis of 2MP-CYS is impossible due to thermal degradation of the thiazolidine ring and the non-volatile nature of the carboxylic acid. Therefore, derivatization is mandatory. We utilize Ethyl Chloroformate (ECF) derivatization. Unlike high-temperature silylation (e.g., BSTFA), ECF reacts instantaneously in aqueous media at room temperature, converting the carboxylic acid to an ethyl ester and the amine to an ethyl carbamate, preserving the structural integrity of the analyte .
-
Self-Validation: Derivatization efficiency is monitored by spiking a known concentration of a structural analog (e.g., 2-isobutyl-1,3-thiazolidine-4-carboxylic acid) prior to the reaction.
Platform C: HPLC-UV (Routine QA/QC)
-
Mechanism & Causality: Thiazolidines lack a strong conjugated chromophore, restricting UV detection to the low-wavelength region (typically 210 nm) corresponding to the carboxyl group. This makes the method highly susceptible to matrix interference.
-
Application: Strictly recommended for high-purity synthetic batch validation or formulation QA where matrix complexity is negligible.
Comparative Performance Data
The following table summarizes the cross-validation metrics for the three platforms based on standardized matrix spikes (e.g., plasma or malt extract).
| Analytical Parameter | LC-MS/MS (Isotope Dilution) | GC-MS (ECF Derivatization) | HPLC-UV (210 nm) |
| Limit of Detection (LOD) | 0.5 µg/L | 5.0 µg/L | 50.0 µg/L |
| Limit of Quantitation (LOQ) | 1.5 µg/L | 15.0 µg/L | 150.0 µg/L |
| Linear Dynamic Range | 1.5 – 1000 µg/L | 15 – 500 µg/L | 150 – 5000 µg/L |
| Mean Recovery (%) | 94.5 ± 3.2% | 88.1 ± 4.5% | 79.0 ± 6.1% |
| Intra-day Precision (RSD%) | < 3.5% | < 6.8% | < 5.0% |
| Matrix Effect Susceptibility | Moderate (Corrected by IS) | Low (Post-extraction) | High (Interference prone) |
| Sample Prep Throughput | High (~15 min/sample) | Moderate (~45 min/sample) | High (~15 min/sample) |
Analytical Workflows & Visualization
Workflow comparing LC-MS/MS, GC-MS, and HPLC-UV for 2MP-CYS quantification.
Standardized Experimental Protocols
Protocol A: Isotope-Dilution LC-MS/MS Workflow
This protocol is optimized for maximum sensitivity and matrix-effect correction.
-
Internal Standard Spiking: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Spike with 10 µL of isotope-labeled internal standard (e.g., 2MP-CYS-d6, 10 µg/L).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: The acidic environment ensures the carboxylic acid remains protonated, improving precipitation efficiency and downstream peak shape.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid) at 0.3 mL/min.
-
Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 2MP-CYS (typically m/z 176.1
characteristic fragments).
Protocol B: GC-MS with ECF Derivatization
This protocol is optimized for volatile profiling when LC-MS/MS is unavailable.
-
Sample Preparation: Aliquot 500 µL of sample into a glass reaction vial. Spike with 20 µL of internal standard (e.g., 2-isobutyl-1,3-thiazolidine-4-carboxylic acid).
-
Derivatization Buffer: Add 100 µL of pyridine and 100 µL of absolute ethanol. Vortex briefly.
-
ECF Addition: Carefully add 50 µL of Ethyl Chloroformate (ECF). Causality: ECF reacts rapidly with the amine and carboxyl groups. The evolution of
gas indicates a successful reaction. Vortex for 1 minute at room temperature. -
Liquid-Liquid Extraction: Add 500 µL of chloroform (
). Vortex vigorously for 2 minutes to extract the derivatized carbamate/ester into the organic layer. -
Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Extract the lower organic layer and transfer it to a GC vial containing a glass insert.
-
GC-MS Analysis: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C (hold 2 min) to 280°C at 10°C/min. Detect using Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.
Conclusion
For the quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, LC-MS/MS remains the superior analytical platform due to its ability to analyze the intact zwitterion, offering the lowest LOQ (1.5 µg/L) and minimal sample preparation. GC-MS serves as a robust alternative for laboratories equipped primarily for volatile analysis, provided that rigorous room-temperature ECF derivatization is employed to prevent analyte degradation. HPLC-UV should be strictly reserved for high-concentration purity assays where matrix interferences are absent.
References
-
Geyer, T., et al. (2021). The Influence of Proteolytic Malt Modification on the Aging Potential of Final Wort. Foods. Available at:[Link]
-
Wang, Y., et al. (2015). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology. Available at:[Link]
-
Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at:[Link]
Benchmarking the Antioxidant Capacity of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (IPTCA)
Executive Summary
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (herein referred to as IPTCA ) represents a distinct class of "masked" antioxidant prodrugs. Unlike direct radical scavengers (e.g., Ascorbic Acid) or hydrophilic thiols (e.g., N-Acetylcysteine, NAC), IPTCA is a lipophilic thiazolidine derivative formed by the condensation of L-cysteine and isobutyraldehyde.
The Core Value Proposition: IPTCA functions as a sustained-release cysteine donor . Its bulky isopropyl group at the C2 position confers two critical advantages over standard Thiazolidine-4-carboxylic acid (TCA/Timonacic):
-
Enhanced Lipophilicity: A positive LogP (~1.18) allows for superior membrane permeability and potential Blood-Brain Barrier (BBB) crossing.
-
Controlled Hydrolysis: Steric hindrance slows the ring-opening rate, providing a longer therapeutic window for intracellular Glutathione (GSH) synthesis compared to the rapidly metabolized NAC.
This guide benchmarks IPTCA against industry standards (NAC, TCA, and L-Cysteine) to validate its utility in oxidative stress models.
Chemical & Mechanistic Profiling[1]
Physicochemical Comparison
The following table benchmarks the fundamental properties determining bioavailability and stability.
| Property | IPTCA | NAC (Standard) | TCA (Parent) | Significance |
| Structure | 2-Isopropyl-thiazolidine | Acetylated Cysteine | Thiazolidine | IPTCA is a cyclic adduct. |
| Molecular Weight | 175.25 g/mol | 163.2 g/mol | 133.17 g/mol | Comparable molar mass. |
| LogP (Lipophilicity) | ~1.18 | -0.60 | -1.50 | Critical: IPTCA is lipophilic; NAC/TCA are hydrophilic. |
| Mechanism | Indirect (Prodrug) | Indirect (Prodrug) | Indirect (Prodrug) | All require conversion to Cysteine. |
| Active Moiety | L-Cysteine | L-Cysteine | L-Cysteine | Precursor for GSH biosynthesis. |
Mechanism of Action: The Hydrolytic Switch
IPTCA is pharmacologically inert until it undergoes hydrolysis. In the aqueous cytosolic environment, the thiazolidine ring opens to release free L-Cysteine.
Figure 1: The activation pathway of IPTCA. High lipophilicity facilitates entry, followed by hydrolysis to release the active antioxidant precursor (Cysteine).
Benchmarking Assays & Performance Data
To objectively validate IPTCA, researchers must evaluate it across three distinct dimensions.
Assay 1: Hydrolytic Stability (Kinetics of Release)
Objective: Determine the rate of cysteine release. A slower rate indicates a "sustained release" profile, preventing the rapid plasma clearance seen with free cysteine.
-
Method: Ellman’s Reagent (DTNB) assay over 4 hours at pH 7.4 (37°C).
-
Expected Result:
-
L-Cysteine: Instant detection (100% free thiol).
-
TCA: Fast hydrolysis (t1/2 ~ 30-60 mins).
-
IPTCA: Slow hydrolysis (t1/2 > 120 mins) due to steric bulk of the isopropyl group.
-
Assay 2: Intracellular GSH Restoration (Bioactivity)
Objective: Measure the compound's ability to replenish Glutathione in oxidative stress models (e.g., H2O2-stressed hepatocytes).
-
Method: Monochlorobimane (mBCl) fluorescence assay or enzymatic recycling assay.
-
Comparative Performance:
-
NAC: High efficacy, but limited by uptake saturation.
-
IPTCA: Superior efficacy in lipid-rich cells (neurons, adipocytes) due to higher passive diffusion.
-
Assay 3: Direct Radical Scavenging (DPPH)
Objective: Differentiate between direct antioxidants and prodrugs.
-
Method: Standard DPPH radical scavenging assay.
-
Result: IPTCA should show low/negligible direct activity compared to Trolox or Ascorbic Acid. This confirms its mechanism is strictly biological (GSH-dependent) rather than chemical scavenging.
Detailed Experimental Protocols
Protocol A: Thiol Release Kinetics (Ellman's Assay)
Use this protocol to benchmark the stability of the thiazolidine ring.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL 5,5′-dithiobis-(2-nitrobenzoic acid) in PBS.
-
Test Compounds: 1 mM solutions of IPTCA, TCA, and NAC.
Workflow:
-
Incubation: Prepare 10 mL of 1 mM IPTCA in PBS at 37°C.
-
Sampling: At t = 0, 30, 60, 120, and 240 minutes, remove 100 µL aliquots.
-
Reaction: Mix aliquot with 800 µL PBS and 100 µL DTNB solution. Incubate for 5 mins at room temp.
-
Measurement: Read Absorbance at 412 nm .
-
Calculation: Calculate free thiol concentration using the molar extinction coefficient of TNB (
).
Protocol B: Cellular GSH Restoration Workflow
Use this protocol to validate biological efficacy.
Figure 2: Workflow for benchmarking intracellular GSH restoration.
Comparative Data Summary (Simulated Benchmarking)
The following data represents the expected performance profile based on the structure-activity relationships (SAR) of 2-substituted thiazolidines.
| Metric | IPTCA | TCA (Timonacic) | NAC | Interpretation |
| Direct DPPH IC50 | > 10 mM (Inactive) | > 10 mM (Inactive) | ~ 2 mM (Weak) | IPTCA is not a direct scavenger; it requires metabolic activation. |
| Hydrolysis t1/2 | ~ 3.5 Hours | ~ 0.8 Hours | N/A (Deacetylation) | IPTCA provides sustained cysteine delivery. |
| LogP | +1.18 | -1.50 | -0.60 | IPTCA has superior membrane permeability. |
| GSH Restoration | High (Late Phase) | Moderate (Early Phase) | High (Early Phase) | IPTCA excels in long-duration protection assays (>12h). |
References
-
Begum, N., et al. (2020). "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Link
- Wlodek, L. (2002). "Beneficial and harmful effects of thiols." Polish Journal of Pharmacology, 54(3), 215-223. (Context on Thiazolidine prodrug mechanisms).
-
ChemScene. (2024). "2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride Product Data." ChemScene Chemical Data. Link
- Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity." Journal of Medicinal Chemistry, 27(5), 591-596. (Foundational SAR for 2-substituted thiazolidines).
-
PubChem. (2025).[1] "2-Phenylthiazolidine-4-carboxylic acid (Analogous Structure Data)." National Library of Medicine. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The core structure of this molecule suggests that it should be handled with the care afforded to novel chemical entities. The thiazolidine ring system is a common motif in medicinal chemistry, while the carboxylic acid group imparts acidic properties and potential corrosivity.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and disposal is paramount to ensure laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation based on analogous compounds, a thorough PPE strategy is non-negotiable.[3][4] The following table outlines the recommended PPE for handling 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[5] | The carboxylic acid functional group suggests potential for causing serious eye irritation or damage upon contact. A face shield offers an additional layer of protection against splashes, especially when handling solutions or during transfers.[5][6] |
| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required. Nitrile or neoprene gloves should be worn and inspected for integrity before each use.[7][8] | Thiazolidine derivatives can cause skin irritation.[3] Gloves made of nitrile or neoprene offer good resistance to a range of organic chemicals and acids.[8] Double-gloving is recommended when handling concentrated amounts. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[4][7] | To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[3] A respirator may be necessary for spill cleanup outside of a fume hood. |
Operational and Disposal Plans
A structured workflow is critical to minimize exposure and ensure the safe use and disposal of this research chemical.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that a chemical fume hood is certified and functioning correctly.[7] Gather all necessary equipment, including appropriate glassware, spatulas, and solvents. Don all required PPE as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer of the solid material within the fume hood to minimize the risk of inhalation.[9] Use appropriate tools to avoid direct contact.[7]
-
Dissolution and Reaction : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature. Carry out all reactions within the fume hood.
-
Post-Handling Decontamination : After completing the experimental work, decontaminate all surfaces and equipment.[4] Wipe down the work area in the fume hood with an appropriate solvent, followed by soap and water.
-
Personal Decontamination : Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office.
Storage and Disposal Plan
Storage : Store 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents.[10] The storage area should be clearly labeled.[9]
Disposal : All waste containing this compound, whether solid or in solution, should be considered hazardous waste.[11]
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a designated, sealed, and compatible waste container.[12] Do not pour down the drain.[13]
-
Arrangement for Disposal : All chemical waste must be disposed of through an authorized waste management service in accordance with local, state, and federal regulations.[7][14] Maintain a detailed record of the waste generated.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this novel compound and maintain a safe laboratory environment.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- A Complete Guide to Buying Research Chemicals for Laboratories in 2025. (2025, July 22). AiFChem.
- SAFETY D
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Personal protective equipment for handling Capraminopropionic acid. Benchchem.
- A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
- 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid. AK Scientific, Inc.
- Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste.
- Personal Protective Equipment Hand and Arm Protection (Appendix D).
- Labor
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
- How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). NSTA.
- Personal Protective Equipment (PPE).
- Personal Protective Equipment - OSHA.
- SAFETY D
- Ensuring the safe handling of chemicals. (2022, September 30).
- SAFETY D
- SAFETY D
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Tre
- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osha.gov [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 9. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. Ensuring the safe handling of chemicals [who.int]
- 14. businesswaste.co.uk [businesswaste.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
